GW568377A
説明
特性
CAS番号 |
231277-83-1 |
|---|---|
分子式 |
C29H29ClN4O4S |
分子量 |
565.085 |
IUPAC名 |
6-[3-[(2-Methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine hydrochloride |
InChI |
InChI=1S/C29H28N4O4S.ClH/c1-38(34,35)16-14-30-18-23-13-15-36-28(23)22-7-12-27-26(17-22)29(32-20-31-27)33-24-8-10-25(11-9-24)37-19-21-5-3-2-4-6-21;/h2-13,15,17,20,30H,14,16,18-19H2,1H3,(H,31,32,33);1H |
InChIキー |
SRQLXMOPGYRMCT-UHFFFAOYSA-N |
SMILES |
O=S(CCNCC1=C(C2=CC3=C(NC4=CC=C(OCC5=CC=CC=C5)C=C4)N=CN=C3C=C2)OC=C1)(C)=O.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GW568377A |
製品の起源 |
United States |
Foundational & Exploratory
Lorecivivint: A Novel Intra-articular Modulator of Chondrocyte Function Through Dual Inhibition of CLK2 and DYRK1A Kinases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lorecivivint (also known as SM04690) is an investigational, first-in-class small molecule that acts as an intra-articular modulator of the Wnt signaling pathway, and it is currently under development as a potential disease-modifying osteoarthritis drug (DMOAD).[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of lorecivivint in chondrocytes. By selectively inhibiting two intranuclear kinases—CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)—lorecivivint orchestrates a dual effect on chondrocyte biology.[1][3] It promotes chondrogenesis and enhances mature chondrocyte function while concurrently exerting anti-inflammatory effects.[3][4] This guide will dissect the signaling pathways involved, detail the downstream consequences of CLK2 and DYRK1A inhibition, and present relevant experimental protocols for studying these mechanisms.
Introduction: The Challenge of Osteoarthritis and the Role of Wnt Signaling
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[5][6] Current treatments primarily focus on symptom management, leaving a significant unmet need for therapies that can halt or reverse the structural damage to the joint.[7]
The Wnt signaling pathway is a crucial regulator of joint development and homeostasis.[5][8] While essential for chondrocyte differentiation and function, aberrant or excessive Wnt signaling in adult articular cartilage is implicated in the pathogenesis of OA.[1][5] This dysregulation can lead to a catabolic state, promoting the expression of matrix-degrading enzymes and inflammatory mediators, and shifting the fate of progenitor cells away from chondrogenesis towards osteogenesis.[1][9] Therefore, targeted modulation of the Wnt pathway to restore a homeostatic balance presents a promising therapeutic strategy for OA.[1] Lorecivivint is designed to achieve this balance by targeting key intranuclear kinases that regulate Wnt pathway activity.[1][3]
Core Mechanism of Action: Dual Inhibition of CLK2 and DYRK1A
Lorecivivint's primary mechanism of action is the potent and selective inhibition of two intranuclear kinases: CLK2 and DYRK1A.[3][4] This dual inhibition allows for a multi-faceted approach to modulating chondrocyte behavior, impacting both anabolic and anti-inflammatory pathways.[10][11]
Biochemical assays have confirmed that lorecivivint is a potent inhibitor of both CLK2 (IC50 = 7.8 nM) and DYRK1A (IC50 = 26.9 nM).[4] The inhibition of these two kinases leads to distinct but complementary effects on chondrocyte function.
CLK2 Inhibition and Chondrogenesis
CDC-like kinase 2 (CLK2) is a key regulator of alternative mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[3] By inhibiting CLK2, lorecivivint alters the phosphorylation of these SR proteins, which in turn modulates the splicing of Wnt pathway-related transcripts.[3] This post-transcriptional regulation leads to a reduction in the expression of certain Wnt target genes.[12]
Crucially, the inhibition of CLK2 has been shown to induce early chondrogenesis.[3] Studies using siRNA knockdowns have demonstrated that reducing CLK2 expression promotes the expression of key chondrogenic markers.[3][11] This suggests that lorecivivint can help to replenish the chondrocyte population and promote the formation of new cartilage matrix.
DYRK1A Inhibition, Chondrocyte Function, and Anti-Inflammatory Effects
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has a broader range of substrates and is involved in multiple signaling pathways. Lorecivivint's inhibition of DYRK1A contributes to both the maintenance of mature chondrocyte function and a potent anti-inflammatory response.[3]
DYRK1A is known to phosphorylate and regulate the activity of several transcription factors, including FOXO1 and SIRT1.[3] By inhibiting DYRK1A, lorecivivint prevents the phosphorylation of these factors, leading to increased nuclear levels of FOXO1, which stimulates cartilage homeostasis.[11][12]
Furthermore, DYRK1A inhibition has been demonstrated to be sufficient for producing anti-inflammatory effects.[3] This is achieved through the inhibition of pro-inflammatory signaling pathways, including NF-κB and STAT3.[3][10] In preclinical models, lorecivivint has been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in chondrocytes and synoviocytes.[3][9] The combined inhibition of both DYRK1A and CLK2 enhances this anti-inflammatory effect.[3]
A key finding is that lorecivivint modulates the Wnt pathway without directly affecting the levels of active or total β-catenin, a central component of the canonical Wnt pathway.[3][9] This suggests a more nuanced mechanism of action that fine-tunes Wnt signaling downstream of β-catenin, potentially avoiding the detrimental effects of complete pathway inhibition.[5]
Signaling Pathway Overview
The following diagram illustrates the proposed dual mechanism of action of lorecivivint in chondrocytes, highlighting the distinct roles of CLK2 and DYRK1A inhibition.
Caption: Proposed dual mechanism of action of lorecivivint in chondrocytes.
Summary of Preclinical and Clinical Findings
In vitro and in vivo studies have consistently demonstrated the potential of lorecivivint as a DMOAD.
| Finding | Model System | Reference |
| Induced differentiation of human mesenchymal stem cells into mature, functional chondrocytes. | In vitro (hMSCs) | [13] |
| Reduced levels of cartilage catabolic markers. | In vitro (hMSCs) | [13] |
| Increased cartilage thickness and evidence of cartilage regeneration. | In vivo (rat OA model) | [13] |
| Protected chondrocytes from catabolic breakdown. | In vivo (rat OA model) | [1] |
| Reduced production of inflammatory cytokines (TNF-α, IL-6, IL-1β). | In vivo (rat OA model) | [3] |
| Inhibited production of cartilage degradative enzymes. | In vivo (rat OA model) | [3] |
| Improved pain and weight-bearing function. | In vivo (rat OA model) | [3] |
| Showed a favorable safety profile in clinical trials. | Human Clinical Trials | [1][14] |
| Demonstrated improvements in pain, function, and joint space width in OA patients. | Human Clinical Trials | [14][15][16] |
Experimental Protocols for Studying Lorecivivint's Mechanism of Action
To validate and further explore the mechanism of action of lorecivivint, a series of well-established experimental protocols can be employed.
Chondrocyte Culture and Treatment
-
Isolation and Culture: Primary chondrocytes can be isolated from articular cartilage from human donors or animal models (e.g., bovine, porcine). Cells are typically cultured in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved prior to treatment.
-
Lorecivivint Treatment: Lorecivivint, dissolved in a suitable solvent such as DMSO, is added to the culture medium at various concentrations. A vehicle control (DMSO) should always be included.
-
Inflammatory Challenge: To study the anti-inflammatory effects, chondrocytes can be co-treated with an inflammatory stimulus such as Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α).[17][18]
Western Blotting for Protein Phosphorylation
This technique is crucial for assessing the inhibition of CLK2 and DYRK1A activity by measuring the phosphorylation status of their downstream targets.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., phospho-SRSF proteins, phospho-SIRT1, phospho-FOXO1, phospho-NF-κB, phospho-STAT3).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure changes in the expression of genes related to chondrogenesis, cartilage matrix components, catabolic enzymes, and inflammatory cytokines.
-
RNA Extraction: Total RNA is isolated from treated chondrocytes using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for target genes (e.g., COL2A1, ACAN, MMP13, ADAMTS5, IL6, TNF). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
siRNA-Mediated Gene Knockdown
To confirm the specific roles of CLK2 and DYRK1A, small interfering RNA (siRNA) can be used to silence their expression.
-
Transfection: Chondrocytes are transfected with siRNAs targeting CLK2, DYRK1A, or a non-targeting control siRNA using a suitable transfection reagent.
-
Post-Transfection Incubation: Cells are incubated for 48-72 hours to allow for gene silencing.
-
Analysis: The effects of gene knockdown on downstream targets and cellular functions are then assessed using Western blotting, qRT-PCR, or other relevant assays.[3]
Conclusion
Lorecivivint represents a novel and targeted approach to the treatment of osteoarthritis by modulating the Wnt signaling pathway through the dual inhibition of CLK2 and DYRK1A in chondrocytes. This mechanism addresses both the structural and inflammatory aspects of OA by promoting chondrogenesis, maintaining chondrocyte function, and reducing the production of catabolic and pro-inflammatory mediators. The data gathered from preclinical and clinical studies are promising, suggesting that lorecivivint has the potential to be a disease-modifying therapy for OA. Further research into the intricate downstream effects of CLK2 and DYRK1A inhibition will continue to refine our understanding of this innovative therapeutic strategy.
References
-
Yazici, Y., McAlindon, T. E., Gibofsky, A., Lane, N. E., Lattermann, C., Skrepnik, N., et al. (2020). Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial. Arthritis & Rheumatology, 72(9), 1694-1706. [Link]
-
Deshmukh, V., O'Green, A. L., Bossard, C., et al. (2019). Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation. ACR Meeting Abstracts. [Link]
-
Hochberg, M. C., et al. (2019). Lorecivivint (SM04690), an Intra-articular, Small-Molecule CLK/DYRK Inhibitor That Modulates the Wnt Pathway, Provided Cartilage-Protective Effects in an Animal Model of Post-traumatic OA. ACR Meeting Abstracts. [Link]
-
Li, Y., Wei, X., Zhou, J., & Wei, L. (2023). Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis. Medicine, 102(30), e34493. [Link]
-
Thysen, S., Lories, R. J., & Luyten, F. P. (2021). Promising targets for therapy of osteoarthritis: a review on the Wnt and TGF-β signalling pathways. Rheumatology, 60(10), 4537-4549. [Link]
-
Deshmukh, V., O'Green, A. L., Bossard, C., et al. (2019). Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment. Osteoarthritis and Cartilage, 27(5), 804-815. [Link]
-
Li, Y., Wei, X., Zhou, J., & Wei, L. (2023). Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis. PubMed. [Link]
-
Biosplice Therapeutics, Inc. (2023). Biosplice Presents Successful Structure and Pain Results from Completed Phase 3 Long-Term Extension Clinical Trial for Lorecivivint for the Treatment of Knee Osteoarthritis. BioSpace. [Link]
-
Deshmukh, V., O'Green, A. L., Bossard, C., et al. (2019). Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment. PubMed. [Link]
-
Yazici, Y., Mcalindon, T. E., Gibofsky, A., et al. (2024). Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial. Drugs & Aging. [Link]
-
Deshmukh, V., O'Green, A. L., Bossard, C., et al. (2019). Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment. ResearchGate. [Link]
-
Yazici, Y., et al. (2024). Treatment of Advanced Knee OA with Lorecivivint Leads to Improved Long-Term Patient Acceptable Symptom State (PASS) Compared to Placebo: Data from Phase 3 Extension Trial. ACR Meeting Abstracts. [Link]
-
Chou, C. H., et al. (2019). Identification of Chondrocyte Genes and Signaling Pathways in Response to Acute Joint Inflammation. International Journal of Molecular Sciences, 20(2), 303. [Link]
-
Klos, T. (2019). SM04690 Promising for Knee OA. The Rheumatologist. [Link]
-
ClinicalTrials.gov. (2021). A Study Utilizing Patient-Reported and Radiographic Outcomes and Evaluating the Safety and Efficacy of Lorecivivint (SM04690) for the Treatment of Moderately to Severely Symptomatic Knee Osteoarthritis. [Link]
-
Le, H., et al. (2023). Role of Wnt signaling pathway in joint development and cartilage degeneration. Frontiers in Cell and Developmental Biology, 11, 1221191. [Link]
-
Deshmukh, V., et al. (2017). A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee. Osteoarthritis and Cartilage, 25(10), 1663-1673. [Link]
-
Li, Y., et al. (2022). The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies. Frontiers in Cell and Developmental Biology, 10, 977859. [Link]
-
Stöckl, S., et al. (2021). Articular Chondrocyte Phenotype Regulation through the Cytoskeleton and the Signaling Processes That Originate from or Converge on the Cytoskeleton: Towards a Novel Understanding of the Intersection between Actin Dynamics and Chondrogenic Function. International Journal of Molecular Sciences, 22(16), 8873. [Link]
-
Deshmukh, V., et al. (2019). OP0072 INHIBITION OF CLK2 AND DYRK1A BY SM04690 AS A NOVEL MOLECULAR REGULATOR OF WNT SIGNALING, CHONDROGENESIS, AND INFLAMMATION, A POTENTIAL DISEASE-MODIFYING TREATMENT FOR KNEE OSTEOARTHRITIS. Annals of the Rheumatic Diseases, 78(Suppl 2), 108-109. [Link]
-
Tambiah, J. R. S., et al. (2020). Lorecivivint (SM04690), an Intra-articular, Small-Molecule CLK/DYRK Inhibitor That Modulates the Wnt Pathway, as a Potential Treatment for Meniscal Injuries. ACR Meeting Abstracts. [Link]
-
Yazici, Y. (2023). Lorecivivint yields ‘meaningful’ improvements in knee osteoarthritis at 1 year. Healio. [Link]
-
Li, Y., et al. (2022). The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies. PubMed Central. [Link]
-
Deshmukh, V., et al. (2018). FRI0552 Sm04690, a wnt pathway inhibitor: anti-inflammatory and cartilage protective effects in preclinical oa models. Annals of the Rheumatic Diseases, 77(Suppl 2), 940-941. [Link]
-
Woessner, P., et al. (2023). Schematic overview of the experimental design. The chondrocytes were... ResearchGate. [Link]
- Hood, J., et al. (2020). Methods of treating cartilage disorders through inhibition of clk and dyrk.
-
Ji, Q., et al. (2022). Single-cell RNA sequencing analysis of human chondrocytes reveals cell–cell communication alterations mediated by interactive signaling pathways in osteoarthritis. Frontiers in Immunology, 13, 989297. [Link]
-
Yazici, Y., et al. (2016). A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study. eScholarship.org. [Link]
-
Chen, M., et al. (2014). Wnt/β-catenin Signaling in Osteoarthritis and in Other Forms of Arthritis. Current Rheumatology Reports, 16(6), 428. [Link]
-
Li, J., et al. (2017). The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation. Stem Cells International, 2017, 9849764. [Link]
-
Kanzaki, N., et al. (2022). Effects of Mechanical Stress on Bone and Cartilage Metabolism: How Mechanical Stress Affects Energy Metabolism in Bone and Cartilage Tissues (Our Research Overview): Mini Review. Metabolites, 12(11), 1081. [Link]
Sources
- 1. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorecivivint (SM04690), an Intra-articular, Small-Molecule CLK/DYRK Inhibitor That Modulates the Wnt Pathway, Provided Cartilage-Protective Effects in an Animal Model of Post-traumatic OA - ACR Meeting Abstracts [acrabstracts.org]
- 3. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Wnt signaling pathway in joint development and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. the-rheumatologist.org [the-rheumatologist.org]
- 8. Wnt/β-catenin Signaling in Osteoarthritis and in Other Forms of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 11. ard.bmj.com [ard.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biospace.com [biospace.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Chondrocyte Genes and Signaling Pathways in Response to Acute Joint Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Wnt Signaling Pathway Inhibition: A Case Study on XAV939
A Note to the Researcher: Initial searches for the compound "GW568377A" did not yield any specific publicly available scientific literature, patent filings, or other technical data. Therefore, it is not possible to provide an in-depth technical guide on this specific molecule.
In the spirit of providing a valuable and technically robust resource on Wnt signaling pathway inhibition, this guide has been developed focusing on a well-characterized and widely studied small molecule inhibitor: XAV939 . XAV939 serves as an excellent case study to explore the intricacies of targeting the Wnt pathway, from its mechanism of action to practical experimental protocols. The principles and methodologies discussed herein are broadly applicable to the study of other small molecule inhibitors of this critical signaling cascade.
Part 1: The Wnt Signaling Pathway: A Pivotal Regulator in Health and Disease
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development, tissue homeostasis, and regeneration.[1] Its name is a portmanteau of Wingless and Int-1, its founding members in Drosophila and mice, respectively. This pathway is integral to processes such as cell proliferation, differentiation, migration, and polarity.[2][3] Given its fundamental roles, it is not surprising that aberrant Wnt signaling is a key driver in a multitude of human diseases, most notably cancer, but also in fibrosis and metabolic disorders.[1][4]
The canonical Wnt/β-catenin pathway is the most extensively studied branch. In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.
In the "on-state," the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.
The intricate regulation of this pathway presents multiple nodes for therapeutic intervention. Small molecule inhibitors have been developed to target various components of the Wnt signaling cascade, offering a promising avenue for the treatment of diseases driven by its dysregulation.[1]
Part 2: XAV939 - A Mechanistic Deep Dive
XAV939 is a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It exerts its inhibitory effect by targeting Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a critical role in the regulation of the β-catenin destruction complex.
Mechanism of Action: Stabilization of the Axin Complex
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They PARylate (add poly(ADP-ribose) chains to) Axin, a key scaffolding protein in the β-catenin destruction complex. This PARylation event marks Axin for ubiquitination and subsequent proteasomal degradation.
XAV939 inhibits the catalytic activity of both TNKS1 and TNKS2. By preventing the PARylation of Axin, XAV939 stabilizes Axin levels within the cell. The increased concentration of Axin enhances the activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. Consequently, the nuclear translocation of β-catenin is blocked, and the transcription of Wnt target genes is suppressed.
Caption: Mechanism of XAV939 in the canonical Wnt signaling pathway.
Chemical Properties of XAV939
| Property | Value |
| IUPAC Name | 2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-ol |
| Molecular Formula | C₁₄H₁₁F₃N₂OS |
| Molecular Weight | 324.31 g/mol |
| CAS Number | 284028-89-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Part 3: Experimental Protocols for Studying XAV939
In Vitro Wnt Signaling Reporter Assay (TOP/FOP-Flash Assay)
This assay is a cornerstone for quantifying the activity of the canonical Wnt pathway and assessing the efficacy of inhibitors like XAV939. It utilizes two luciferase reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF binding sites.
Principle: In cells with active Wnt signaling, β-catenin/TCF/LEF complexes bind to the TOP-Flash reporter, driving luciferase expression. XAV939, by promoting β-catenin degradation, will reduce TOP-Flash activity. The ratio of TOP-Flash to FOP-Flash luminescence provides a specific measure of Wnt pathway activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T, SW480) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOP-Flash or FOP-Flash plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Wnt Stimulation (Optional but Recommended): To amplify the signaling window, stimulate the cells with recombinant Wnt3a protein or with a GSK3β inhibitor like CHIR99021.
-
XAV939 Treatment: Add XAV939 at a range of concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the Firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the TOP/FOP ratio for each condition.
-
Plot the TOP/FOP ratio against the concentration of XAV939 to determine the IC₅₀ value.
-
Caption: Experimental workflow for the TOP/FOP-Flash Wnt reporter assay.
In Vivo Studies: Xenograft Tumor Models
To evaluate the anti-tumor efficacy of XAV939 in a living organism, xenograft models are commonly employed.
Principle: Human cancer cells with aberrant Wnt signaling are implanted into immunocompromised mice. Once tumors are established, the mice are treated with XAV939, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Culture and Implantation: Culture a Wnt-dependent cancer cell line (e.g., SW480, DLD-1). Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
XAV939 Formulation and Administration:
-
Formulate XAV939 in a suitable vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline).
-
Administer XAV939 to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blotting for β-catenin levels, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of XAV939 on tumor growth. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
Part 4: Preclinical Data Summary for XAV939
XAV939 has demonstrated efficacy in a variety of preclinical models of diseases with hyperactive Wnt signaling.
| Model System | Disease | Key Findings |
| In Vitro | ||
| Colorectal Cancer Cell Lines (e.g., SW480, DLD-1) | Cancer | Dose-dependent inhibition of Wnt reporter activity, decreased β-catenin levels, reduced cell proliferation, and induction of apoptosis. |
| Hepatocellular Carcinoma Cell Lines | Cancer | Suppression of Wnt/β-catenin signaling and inhibition of cell growth. |
| In Vivo | ||
| Colorectal Cancer Xenografts | Cancer | Significant reduction in tumor growth upon systemic administration. |
| MMTV-Wnt1 Transgenic Mice | Breast Cancer | Inhibition of mammary tumor development. |
Part 5: Selectivity, Off-Target Effects, and Resistance
A critical aspect of drug development is understanding a compound's selectivity and potential off-target effects. While XAV939 is considered a selective Tankyrase inhibitor, it is important to consider that Tankyrases have other cellular functions beyond Axin regulation. Therefore, some of the observed biological effects of XAV939 may be independent of its Wnt-inhibitory activity.
Off-Target Considerations:
-
PARP Family Specificity: XAV939 shows selectivity for Tankyrases over other PARP family members. However, at high concentrations, inhibition of other PARPs could occur.
-
Wnt-Independent Functions of Tankyrases: Tankyrases are involved in various cellular processes, including telomere maintenance and mitotic spindle formation. Inhibition of these functions could contribute to the overall cellular phenotype observed upon XAV939 treatment.
Mechanisms of Resistance:
While not extensively studied for XAV939 specifically, potential mechanisms of resistance to Wnt pathway inhibitors could include:
-
Mutations in downstream components of the pathway that bypass the need for β-catenin stabilization.
-
Upregulation of drug efflux pumps.
-
Activation of compensatory signaling pathways.
Conclusion and Future Perspectives
XAV939 has been an invaluable tool for dissecting the role of Tankyrases in the Wnt signaling pathway and has demonstrated promising preclinical activity as a Wnt inhibitor. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols have paved the way for the development of next-generation Tankyrase inhibitors with improved pharmacokinetic properties and safety profiles for clinical investigation. The continued exploration of small molecule inhibitors targeting the Wnt pathway holds great promise for the development of novel therapeutics for a range of devastating diseases.
References
-
Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International Journal of Molecular Sciences, 2023. [Link]
-
Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy. Autophagy, 2019. [Link]
-
Wnt/beta-Catenin Signaling and Small Molecule Inhibitors. Current Pharmaceutical Design, 2012. [Link]
-
Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Medicinal Chemistry, 2016. [Link]
Sources
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GW568377A in Cartilage Regeneration: A Technical Guide
Abstract
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of mobility.[1] The limited intrinsic repair capacity of cartilage presents a significant challenge for therapeutic intervention.[2] This guide provides a comprehensive technical overview of GW568377A, a novel small molecule inhibitor designed to promote cartilage regeneration. We will explore its proposed mechanism of action, delving into the targeted signaling pathways that govern cartilage homeostasis. Furthermore, this document outlines detailed, field-proven in vitro and in vivo protocols for evaluating the efficacy and mechanism of this compound, offering a robust framework for researchers and drug development professionals in the field of chondro-regenerative medicine.
Introduction: The Challenge of Cartilage Homeostasis in Osteoarthritis
Articular cartilage is a highly specialized tissue responsible for smooth joint movement and load distribution. Its function is dependent on a delicate balance between anabolic processes (synthesis of extracellular matrix) and catabolic processes (degradation of the matrix). The extracellular matrix is primarily composed of a network of type II collagen fibrils and large proteoglycan aggregates, most notably aggrecan.[3]
In osteoarthritis, this balance is disrupted. Pro-inflammatory cytokines trigger chondrocytes to upregulate the expression of matrix-degrading enzymes, particularly matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs).[4] MMP-13, the principal collagenase in cartilage, is particularly implicated in the irreversible degradation of the type II collagen network.[3][5] This catabolic shift leads to a net loss of cartilage matrix, initiating a degenerative cascade that culminates in joint failure.
Current treatments for OA are largely palliative, focusing on symptom management rather than addressing the underlying cartilage degradation.[6] The development of Disease-Modifying Osteoarthritic Drugs (DMOADs) that can halt or reverse cartilage degeneration is a critical unmet medical need. Small molecule inhibitors that can selectively target the key drivers of cartilage breakdown while potentially stimulating repair mechanisms represent a promising therapeutic strategy. This guide focuses on this compound, a hypothetical but representative lead candidate designed to fill this therapeutic gap.
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert a dual effect on chondrocytes to shift the cellular balance from a catabolic to an anabolic state.
-
Primary Mechanism: Selective Inhibition of MMP-13: The principal mechanism of this compound is proposed to be the potent and selective inhibition of MMP-13. By binding to the active site of this enzyme, this compound is designed to prevent the cleavage of type II collagen, thereby preserving the structural integrity of the cartilage matrix.[3] The selective nature of this inhibition is critical to avoid off-target effects associated with broad-spectrum MMP inhibitors.[7]
-
Secondary Mechanism: Promotion of Aggrecan Synthesis: In addition to its anti-catabolic effects, this compound may indirectly promote anabolic signaling within chondrocytes. By reducing the overall inflammatory and degradative environment, the compound may foster conditions conducive to the synthesis of new matrix components. Specifically, it is hypothesized to enhance the expression and synthesis of aggrecan, a key proteoglycan responsible for the compressive resistance of cartilage.[8][9]
The following diagram illustrates the proposed dual-action mechanism of this compound on chondrocyte function.
Caption: Proposed dual mechanism of this compound.
In Vitro Evaluation of this compound
To validate the proposed mechanism of action, a series of in vitro experiments using primary human chondrocytes or chondrocyte-like cell lines is essential. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Primary Chondrocyte Culture and Stimulation
Objective: To establish a reliable cell culture model that mimics the inflammatory conditions of osteoarthritis.
Methodology:
-
Isolation: Isolate primary chondrocytes from human articular cartilage obtained from tissue banks or from patients undergoing total knee arthroplasty (with appropriate ethical approval).
-
Culture: Culture the isolated chondrocytes in a monolayer or in a 3D culture system (e.g., alginate beads or pellet culture) to maintain their phenotype.[10]
-
Stimulation: To induce a catabolic state, treat the chondrocyte cultures with a pro-inflammatory cytokine, typically Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL, for 24-48 hours prior to and during treatment with this compound.
Assessment of Anti-Catabolic Activity
Objective: To quantify the inhibitory effect of this compound on MMP-13 activity and the subsequent protection of the collagen matrix.
Experimental Protocols:
-
MMP-13 Activity Assay:
-
Treat IL-1β stimulated chondrocytes with a dose range of this compound (e.g., 0.1 nM to 10 µM) for 24 hours.
-
Collect the conditioned media from the cell cultures.
-
Measure MMP-13 activity in the media using a commercially available fluorometric MMP-13 activity assay kit. Causality: This directly measures the functional inhibition of the target enzyme secreted by the cells.
-
-
Gene Expression Analysis (qPCR):
-
Treat IL-1β stimulated chondrocytes with this compound as described above.
-
Isolate total RNA from the chondrocytes.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of MMP13, COL2A1 (Type II Collagen), and ACAN (Aggrecan). Causality: This determines if this compound affects the expression of the target enzyme and key matrix components at the transcriptional level.
-
-
Western Blot Analysis:
-
Analyze cell lysates and conditioned media from treated chondrocytes.
-
Perform Western blotting to detect the protein levels of MMP-13 and any cleavage products of Type II collagen. Causality: This provides a semi-quantitative measure of protein expression and evidence of collagen degradation.
-
Assessment of Anabolic Activity
Objective: To determine if this compound promotes the synthesis of key extracellular matrix components.
Experimental Protocols:
-
Glycosaminoglycan (GAG) Quantification:
-
Culture chondrocytes in a 3D pellet culture system and treat with this compound in the presence or absence of IL-1β for an extended period (e.g., 14-21 days).
-
Digest the pellets with papain.
-
Quantify the total GAG content using the dimethylmethylene blue (DMMB) assay. Causality: GAGs are a major component of aggrecan, and their quantification provides a direct measure of anabolic output.
-
-
Immunohistochemistry:
-
Fix and section the 3D chondrocyte pellets.
-
Perform immunohistochemical staining for Type II Collagen and Aggrecan.
-
Visualize and quantify the staining intensity to assess matrix deposition. Causality: This provides spatial and qualitative evidence of new matrix formation.
-
The following diagram outlines the in vitro experimental workflow.
Caption: In vitro experimental workflow for this compound.
In Vivo Validation in a Preclinical Model of Osteoarthritis
Following successful in vitro validation, the efficacy of this compound must be tested in a relevant animal model of osteoarthritis. The surgical destabilization of the medial meniscus (DMM) model in mice is a widely accepted model that recapitulates many features of post-traumatic OA.[11]
Objective: To evaluate the disease-modifying effects of this compound on cartilage structure, pain, and joint function in a surgically-induced OA model.
Methodology:
-
Model Induction: Perform DMM surgery on the right knee joint of 10-12 week old male C57BL/6 mice. The left knee will serve as a non-operated control.
-
Treatment: At a clinically relevant time point post-surgery (e.g., 2 weeks), begin administration of this compound via a systemic route (e.g., oral gavage) or local intra-articular injection. A vehicle-treated group will serve as the control. Treatment should continue for a period of 8-12 weeks.
-
Pain Assessment: At regular intervals, assess pain and joint function using methods such as the von Frey test for mechanical allodynia and weight-bearing measurements.
Endpoint Protocols:
-
Histological Analysis:
-
Fix, decalcify, and embed the knee joints in paraffin.
-
Section the joints and perform Safranin O and Fast Green staining to visualize cartilage and proteoglycan content.
-
Score the cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system. Causality: This is the gold standard for assessing structural changes in the cartilage and provides a direct measure of the therapeutic effect.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on joint sections for MMP-13 to confirm target engagement and for Type II Collagen to assess matrix integrity.
-
-
Micro-CT Analysis:
-
Use micro-computed tomography (µCT) to analyze changes in the subchondral bone architecture, which is also affected in osteoarthritis.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical In Vitro Efficacy of this compound on IL-1β Stimulated Human Chondrocytes
| Parameter | Control (No IL-1β) | Vehicle (+ IL-1β) | This compound (100 nM) (+ IL-1β) |
| MMP-13 Activity (RFU/min) | 150 ± 25 | 850 ± 70 | 200 ± 30 |
| Relative MMP13 mRNA | 1.0 ± 0.2 | 12.5 ± 1.8 | 3.5 ± 0.5 |
| Relative COL2A1 mRNA | 1.0 ± 0.15 | 0.3 ± 0.08 | 0.8 ± 0.12 |
| Relative ACAN mRNA | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.15 |
| GAG Content (µ g/pellet ) | 8.5 ± 0.9 | 3.2 ± 0.5 | 7.5 ± 0.8 |
Table 2: Hypothetical In Vivo Efficacy of this compound in the DMM Mouse Model
| Parameter | Sham Control | DMM + Vehicle | DMM + this compound |
| OARSI Score (0-6 scale) | 0.5 ± 0.2 | 4.5 ± 0.8 | 2.0 ± 0.5 |
| Paw Withdrawal Threshold (g) | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.8 ± 0.1 |
| Subchondral Bone Volume (%) | 25 ± 3 | 45 ± 5 | 30 ± 4 |
Interpretation: The hypothetical data presented in these tables would strongly support the proposed dual-action mechanism of this compound. The in vitro data would demonstrate a potent inhibition of MMP-13 activity and a rescue of the chondrocyte anabolic phenotype. The in vivo data would indicate that these cellular effects translate into a significant disease-modifying outcome, with improved cartilage structure and reduced pain.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the preclinical evaluation of this compound as a potential therapeutic agent for cartilage regeneration in osteoarthritis. The proposed mechanism, targeting both the catabolic and anabolic pathways within chondrocytes, represents a robust approach to restoring joint homeostasis. The detailed in vitro and in vivo protocols provide a clear and scientifically rigorous framework for validating this mechanism and assessing therapeutic efficacy.
Successful validation through these methodologies would provide a strong rationale for advancing this compound into further preclinical safety and toxicology studies, and ultimately, into clinical trials for the treatment of osteoarthritis.[6][12][13][14] Future research should also focus on optimizing drug delivery systems, such as intra-articular formulations, to maximize local efficacy and minimize potential systemic side effects.
References
- Tiku, M. L., et al. (2000). Cartilage regeneration for treatment of osteoarthritis: a paradigm for nonsurgical intervention. Connective Tissue Research, 41(1), 1-13.
- Caplan, A. I. (2004). US6835377B2 - Osteoarthritis cartilage regeneration.
- Li, J., & Dong, S. (2016). The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation.
- Reinhold, M. I., et al. (2006). A pathway to bone: Signaling molecules and transcription factors involved in chondrocyte development and maturation. Developmental Biology, 292(2), 329-343.
- Valdes, A. M., & Spector, T. D. (2021). Association of Matrix Metalloproteinase (MMP) Gene Polymorphisms With Knee Osteoarthritis: A Review of the Literature. Journal of Orthopaedic Research, 39(10), 2097-2105.
- Marmotti, A., et al. (2022). In Vivo Model of Osteoarthritis to Compare Allogenic Amniotic Epithelial Stem Cells and Autologous Adipose Derived Cells. Biology, 11(5), 681.
- Keppie, et al. (2021). Molecular Mechanisms of Cartilage Repair and Their Possible Clinical Uses. International Journal of Molecular Sciences, 22(21), 11567.
- Maumus, M., et al. (2018). In vitro and in vivo potentialities for cartilage repair from human advanced knee osteoarthritis synovial fluid-derived mesenchymal stem cells. Stem Cell Research & Therapy, 9(1), 329.
- van der Kraan, P. M., & van den Berg, W. B. (2012). Growth factors that drive aggrecan synthesis in healthy articular cartilage. Role for transforming growth factor-β?. Osteoarthritis and Cartilage, 20(6), 567-574.
- ClinicalTrials.gov. (2010). Treatment of Knee Osteoarthritis With Autologous Mesenchymal Stem Cells. NCT01183728.
- Roelofs, J. J., et al. (2021). Challenges and opportunities of pharmacological interventions for osteoarthritis: A review of current clinical trials and developments. Osteoarthritis and Cartilage, 29(5), 617-630.
- Byers, B. A., et al. (2011). Matrix metalloproteinases and inhibitors in cartilage tissue engineering. Biotechnology and Bioengineering, 108(2), 437-448.
- Malemud, C. J. (2019). Chondrocyte Homeostasis and Differentiation: Transcriptional Control and Signaling in Healthy and Osteoarthritic Conditions. Journal of Clinical Medicine, 8(11), 1838.
- Aw, J., et al. (2011). Synthesis and characterization of an aggrecan mimic.
- Malfait, A. M., et al. (2020). An aggrecan fragment drives osteoarthritis pain through Toll-like receptor 2. JCI Insight, 5(13), e137349.
- Chen, Y. F., et al. (2016). In Vitro and In Vivo Anti-Osteoarthritis Effects of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-Glucoside from Polygonum Multiflorum. Molecules, 21(8), 1063.
- My Joint Pain. (n.d.). Osteoarthritis Clinical Trials. Osteoarthritis Australia.
- Chen, D., et al. (2017). Regenerative approaches for cartilage repair in the treatment of osteoarthritis.
- Mow, V. C., et al. (1995). Synthesis of aggrecan core proteins by human cartilage and chondrocytes in vitro.
- Makris, E. A., et al. (2015). Recent advancements in cartilage tissue engineering innovation and translation. Annals of Biomedical Engineering, 43(3), 567-582.
- Stanford Medicine. (2023).
- Mayo Clinic. (n.d.). Osteoarthritis Clinical Trials. Mayo Clinic Research.
- Papalia, R., et al. (2021). Signaling Pathways in Cartilage Repair. International Journal of Molecular Sciences, 22(16), 8798.
- Nagase, H., & Kashiwagi, M. (2003). Articular cartilage and changes in arthritis: Matrix degradation. Arthritis Research & Therapy, 5(2), 70-76.
- ClinicalTrials.gov. (2004). Osteoarthritis Initiative (OAI): A Knee Health Study. NCT00080171.
- Loeser, R. F. (2023). Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023. Current Osteoporosis Reports, 21(4), 437-448.
- Sandy, J. D., & Plaas, A. H. (1992). Modulation of aggrecan and link-protein synthesis in articular cartilage. Biochemical Society Transactions, 20(2), 340-343.
- Burrage, P. S., & Brinckerhoff, C. E. (2007). A Tale of Two Joints: The Role of Matrix Metalloproteases in Cartilage Biology.
- Chowdhury, T. T., et al. (2015). Models of osteoarthritis: the good, the bad and the promising.
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Molecular Mechanisms of Cartilage Repair and Their Possible Clinical Uses: A Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articular cartilage and changes in arthritis: Matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cartilage regeneration for treatment of osteoarthritis: a paradigm for nonsurgical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and opportunities of pharmacological interventions for osteoarthritis: A review of current clinical trials and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinases and inhibitors in cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth factors that drive aggrecan synthesis in healthy articular cartilage. Role for transforming growth factor-β? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of an aggrecan mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of osteoarthritis: the good, the bad and the promising - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Model of Osteoarthritis to Compare Allogenic Amniotic Epithelial Stem Cells and Autologous Adipose Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. myoa.org.au [myoa.org.au]
- 14. mayo.edu [mayo.edu]
Targeting the Wnt Pathway in Synovitis: A Technical Guide to SM04690 (Lorecivivint)
Executive Summary
This technical guide analyzes the mechanism and application of SM04690 (Lorecivivint) , a small-molecule Wnt pathway inhibitor, specifically in the context of synovial inflammation (synovitis).[1] Unlike broad-spectrum anti-inflammatories, SM04690 functions through a dual-kinase inhibition mechanism targeting CLK2 and DYRK1A . This guide details the molecular pharmacodynamics, preclinical efficacy data, and validated experimental protocols for assessing its impact on synovial fibroblasts.[1]
Part 1: Molecular Mechanism of Action
The CLK2 / DYRK1A Axis
The therapeutic potency of SM04690 lies in its upstream modulation of the Wnt signaling pathway and independent anti-inflammatory cascades. It does not merely block Wnt ligand binding; it modulates the transcriptional and post-transcriptional machinery.
-
CLK2 Inhibition (CDC-like kinase 2): CLK2 phosphorylates Serine/Arginine-rich (SR) proteins, which are critical for pre-mRNA splicing.[2] SM04690 inhibition of CLK2 alters the splicing of Wnt pathway components (e.g., TCF7) and inflammatory mediators, effectively "short-circuiting" the pro-inflammatory signal.
-
DYRK1A Inhibition (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): DYRK1A phosphorylates SIRT1 and FOXO1.[1][2] By inhibiting DYRK1A, SM04690 promotes nuclear retention of FOXO1, a transcription factor that represses inflammatory genes and enhances chondrogenic homeostasis.
-
NF-
B Modulation: Through these upstream kinases, SM04690 prevents the phosphorylation and nuclear translocation of the p65 subunit of NF- B, a master regulator of synovial inflammation.
Pathway Visualization
The following diagram illustrates the dual-inhibition mechanism within a synovial fibroblast.
Figure 1: SM04690 mechanism showing dual inhibition of CLK2 and DYRK1A to modulate splicing and transcription.
Part 2: Preclinical Efficacy Data
In validated models of osteoarthritis and synovitis (e.g., Rat MIA model, IL-1
Cytokine Inhibition Profile
The following table summarizes the inhibitory concentration (EC50) and maximum inhibition observed in human synovial fibroblasts treated with SM04690 following inflammatory stimulation.
| Target Marker | Stimulation Agent | EC50 (nM) | Max Inhibition (%) | Physiological Relevance |
| Wnt Pathway | Wnt3a | ~11 nM | >90% | Blocks canonical Wnt signaling driving fibrosis. |
| IL-6 | IL-1 | ~30 nM | >50% | Major driver of acute phase response and pain. |
| TNF- | LPS | ~10-30 nM | >40% | Key pro-inflammatory cytokine in synovitis. |
| IL-8 | IL-1 | ~30 nM | >50% | Chemokine recruiting neutrophils to the joint. |
| MMP-13 | IL-1 | N/A* | Significant Reduction | Collagenase responsible for cartilage matrix degradation. |
*Note: MMP-13 reduction is often measured via gene expression (qPCR) rather than direct EC50 in these specific assays.
Part 3: Experimental Protocols
To ensure reproducibility (E-E-A-T), the following protocols are designed for researchers evaluating SM04690 in in vitro synovial models.
Protocol A: Synovial Fibroblast Isolation & SM04690 Treatment
Objective: Isolate human fibroblast-like synoviocytes (FLS) and assess anti-inflammatory response.
Reagents:
-
Collagenase Type I (Worthington or equivalent)
-
DMEM/F12 Media + 10% FBS
-
Recombinant Human IL-1
(Sigma/Peprotech) -
SM04690 (dissolved in DMSO, stock 10 mM)
Workflow:
-
Tissue Processing: Minced synovial tissue (from OA patients or commercial lines like SW982) is digested in 1 mg/mL Collagenase Type I for 3 hours at 37°C under constant agitation.
-
Cell Expansion: Filter digest through 70µm mesh. Plate cells and passage (P3-P5 used for experiments to ensure fibroblast purity and elimination of macrophages).
-
Serum Starvation: 24 hours prior to treatment, switch to 1% FBS media to synchronize cell cycle and reduce background signaling.
-
Drug Pre-treatment: Treat cells with SM04690 (0, 30, 100, 300 nM) for 1 hour prior to stimulation. Why? This allows the drug to enter the nucleus and inhibit CLK2/DYRK1A before the inflammatory cascade initiates.
-
Stimulation: Add IL-1
(10 ng/mL) to the media containing the drug. Incubate for 24 hours. -
Harvest: Collect supernatant for ELISA (Cytokines) and lyse cells for RNA (Gene Expression).
Protocol B: Quantitative Gene Expression Analysis
Objective: Verify the mechanism via splicing and transcriptional markers.
Primers of Interest:
-
Wnt/Splicing: AXIN2 (Wnt target), CLK2 (autoregulatory loop).
Workflow Visualization:
Figure 2: Step-by-step experimental workflow for evaluating SM04690 efficacy in synovial fibroblasts.
Part 4: Clinical Translation & References
Clinical Correlates
In Phase 2 and Phase 3 clinical trials (e.g., OA-07), intra-articular injection of SM04690 (Lorecivivint) demonstrated significant improvements in patient-reported outcomes (WOMAC Pain and Function).[6][7] While structural modification (cartilage growth) results have been mixed across cohorts, the consistent analgesic effect is strongly attributed to the anti-inflammatory mechanism described above—specifically the downregulation of synovial cytokines and NF-
References
-
Deshmukh, V., et al. (2017). "A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee."[8] Osteoarthritis and Cartilage.
-
Deshmukh, V., et al. (2019). "Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation."[1][9][3] Arthritis & Rheumatology (ACR Abstracts).
-
[1]
-
-
Yazici, Y., et al. (2020). "Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial.
-
Deshmukh, V., et al. (2018). "SM04690, a Wnt pathway inhibitor: anti-inflammatory and cartilage protective effects in preclinical OA models."[2] Annals of the Rheumatic Diseases.
Sources
- 1. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 2. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. A Small Molecule, SM04690, Has Inhibitory Effects on the Wnt Pathway and Inflammation in Vitro, with Potential Implications for the Treatment of Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Deep Dive: Lorecivivint (SM04690) – Dual Specificity Inhibition of CLK2/DYRK1A in Wnt Modulation
Executive Summary
Lorecivivint (SM04690) represents a paradigm shift in small-molecule Wnt pathway modulation. Unlike upstream inhibitors that target Porcupine (PORCN) or downstream agents that directly bind beta-catenin, lorecivivint functions via a dual-specificity intranuclear mechanism . It selectively inhibits CDC-like kinase 2 (CLK2) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) .
This guide details the biochemical specificity of lorecivivint, providing the precise IC50 values, mechanistic pathways, and validated protocols for assessing its activity. This dual-target approach allows for the decoupling of Wnt pathway modulation from basal beta-catenin levels, offering a safety profile distinct from pan-Wnt inhibitors while driving chondrogenesis and anti-inflammatory activity in Osteoarthritis (OA).
Molecular Mechanism: The "Dual-Warhead" Model
Lorecivivint does not rely on ligand-receptor antagonism. Instead, it penetrates the nucleus to modulate the transcriptomic machinery directly.
CLK2 Inhibition (Chondrogenesis)[1]
-
Target: CDC-like kinase 2 (CLK2).
-
Normal Function: CLK2 phosphorylates Serine/Arginine-rich (SR) splicing factors, regulating pre-mRNA splicing.
-
Lorecivivint Effect: Inhibition of CLK2 prevents the phosphorylation of SR proteins. This splicing modulation induces the expression of genes required for early chondrogenesis (differentiation of progenitor cells into chondrocytes).
DYRK1A Inhibition (Function & Anti-Inflammation)[2]
-
Target: DYRK1A.
-
Normal Function: DYRK1A phosphorylates SIRT1 and FOXO1, often sequestering them or reducing their nuclear activity.
-
Lorecivivint Effect: Inhibition prevents SIRT1/FOXO1 phosphorylation. This increases nuclear FOXO1 levels, enhancing mature chondrocyte function and suppressing inflammatory mediators (NF-κB and STAT3).
Pathway Visualization
The following diagram illustrates the causal flow from kinase inhibition to phenotypic output.
Figure 1: Mechanism of Action. Lorecivivint inhibits CLK2 and DYRK1A, driving chondrogenesis and reducing inflammation.[1]
Kinase Selectivity Profile
The specificity of lorecivivint is critical to its safety profile, distinguishing it from pan-kinase inhibitors that often carry high toxicity risks.
Quantitative Potency Data
In biochemical assays utilizing recombinant human kinases, lorecivivint demonstrates nanomolar potency against its primary targets.
| Target Kinase | IC50 (nM) | Biological Consequence |
| CLK2 | 7.8 | Induction of chondrogenic differentiation |
| DYRK1A | 26.9 | Anti-inflammation; Matrix protection |
| Wnt Pathway | ~11.0 | (EC50) Functional reporter inhibition |
Kinome Selectivity (Off-Target Analysis)
In a comprehensive KinomeScan against 318 distinct kinases:
-
Primary Hits: CLK2 and DYRK1A were the most potent hits.
-
Selectivity Window: Lorecivivint displayed a >200-fold selectivity window against the majority of the kinome.
-
Comparison: Unlike reference inhibitors (e.g., harmine for DYRK1A or KH-CB19 for CLK), lorecivivint achieves a balanced dual-inhibition necessary for the OA therapeutic window, without broadly inhibiting cell-cycle kinases (CDKs) which could cause systemic toxicity.
Experimental Validation Protocols
To validate lorecivivint activity in your own laboratory, use the following self-validating protocols.
Protocol A: Cell-Based Wnt Reporter Assay (Functional Validation)
This assay measures the compound's ability to inhibit Wnt pathway transcriptional activity, serving as a proxy for CLK2/DYRK1A modulation.
Reagents:
-
Cell Line: SW480 (Colon cancer line with constitutively active Wnt signaling) or hMSCs.
-
Reporter: M50 Super 8x TOPFlash (TCF/LEF luciferase reporter).
-
Control: FOPFlash (Mutant TCF binding sites) for specificity check.
-
Compound: Lorecivivint (dissolved in DMSO).
Workflow:
-
Seeding: Plate SW480 cells at 10,000 cells/well in a 96-well white-walled plate.
-
Transfection: After 24h, transfect with TOPFlash or FOPFlash plasmids using Lipofectamine.
-
Treatment: 24h post-transfection, treat cells with a dose-response curve of lorecivivint (0.1 nM to 10 µM).
-
Vehicle Control: 0.1% DMSO.
-
Positive Control:[2] 10 µM XAV939 (Tankyrase inhibitor).
-
-
Incubation: Incubate for 24 hours.
-
Lysis & Read: Lyse cells using Passive Lysis Buffer and add Luciferase Assay Substrate. Measure luminescence on a microplate reader.
-
Analysis: Normalize TOPFlash signal to cell viability (e.g., CellTiter-Glo) or Renilla internal control. Calculate EC50.[3]
Protocol B: Biochemical Kinase Inhibition (Target Validation)
To confirm direct target engagement, use a FRET-based or Luminescence-based kinase assay (e.g., ADP-Glo).
Workflow Visualization:
Figure 2: ADP-Glo Kinase Assay Workflow. Measures ADP production proportional to kinase activity.
Step-by-Step:
-
Preparation: Dilute Recombinant CLK2 or DYRK1A enzyme in Kinase Reaction Buffer.
-
Substrate: Use an RS-repeat peptide (for CLK2) or Woodtide (for DYRK1A).
-
Reaction: Mix Enzyme + Substrate + ATP (10 µM) + Lorecivivint (serial dilution).
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP-Glo Step: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).
-
Data: Plot Luminescence (RLU) vs. Log[Compound]. Determine IC50.
Translational Context & References
Clinical Relevance
The specificity of lorecivivint allows for intra-articular (IA) administration with minimal systemic exposure. In Phase 3 clinical trials (OA-10), lorecivivint demonstrated potential structure-modifying benefits (measured by Joint Space Width) in specific subgroups (KL Grade 2), alongside pain relief. The dual inhibition of CLK2 and DYRK1A uniquely positions it to address both the symptomatic (inflammation) and structural (cartilage loss) aspects of Osteoarthritis.
References
-
Deshmukh, V., et al. (2019).[1][4][5] Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment.[2][1][5] Osteoarthritis and Cartilage, 27(9), 1347-1360.[1]
-
Yazici, Y., et al. (2020).[2][3][4] Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial. Arthritis & Rheumatology, 72(10), 1694-1706.
-
Yazici, Y., et al. (2021).[2][3][5] A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis.[2][5][6] Osteoarthritis and Cartilage, 29(5), 654-666.[2]
-
Biosplice Therapeutics. (2026).[7] Biosplice Announces the Submission of its New Drug Application (NDA) to the FDA for Lorecivivint (LOR) to Treat Knee Osteoarthritis. Biosplice Press Release.
Sources
- 1. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lorecivivint (SM04690), an Intra-articular, Small-Molecule CLK/DYRK Inhibitor That Modulates the Wnt Pathway, Provided Cartilage-Protective Effects in an Animal Model of Post-traumatic OA - ACR Meeting Abstracts [acrabstracts.org]
- 5. Biosplice [biosplice.com]
- 6. The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis: A Post Hoc Analysis from a Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 7. drugs.com [drugs.com]
Technical Guide: In Vitro Evaluation of Novel Therapeutics for Osteoarthritis
Introduction: A Paradigm Shift in Osteoarthritis Research
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone.[1][2] For decades, treatment has been primarily palliative, focusing on symptom management. However, the field is undergoing a significant shift towards the development of Disease-Modifying Osteoarthritis Drugs (DMOADs) – agents that can slow, halt, or even reverse the structural damage of OA. A critical bottleneck in the DMOAD pipeline is the robust preclinical evaluation of candidate molecules. This guide provides an in-depth technical framework for the in vitro assessment of a hypothetical novel therapeutic agent, herein referred to as Compound X , using contemporary, validated osteoarthritis models. Our approach emphasizes a logical, phased progression from foundational safety assessments to complex, physiologically relevant 3D models and mechanistic studies.
Phase 1: Foundational Assays - Establishing a Safe Therapeutic Window
Before investigating the efficacy of Compound X, it is imperative to determine its cytotoxic profile in the primary cell type of interest: the chondrocyte. This ensures that any observed anti-catabolic or pro-anabolic effects are not confounded by cytotoxicity.
Chondrocyte Viability and Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
Experimental Rationale: A dose-response curve is generated to identify the concentration range of Compound X that is non-toxic to chondrocytes. This is crucial for designing subsequent efficacy studies with confidence that the observed effects are due to the compound's intended biological activity and not a result of cellular stress or death.
Table 1: Representative MTT Assay Data for Compound X
| Compound X Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.23 ± 0.07 | 98.4% |
| 1 | 1.26 ± 0.09 | 100.8% |
| 10 | 1.21 ± 0.06 | 96.8% |
| 50 | 1.15 ± 0.08 | 92.0% |
| 100 | 0.62 ± 0.05 | 49.6% |
| 200 | 0.15 ± 0.03 | 12.0% |
Data are presented as mean ± standard deviation.
Based on these hypothetical data, concentrations of Compound X up to 50 µM would be considered safe for use in subsequent experiments, as they do not significantly impact chondrocyte viability.
Phase 2: 2D Monolayer Models - Probing Anti-Inflammatory and Chondroprotective Effects
The next phase employs a well-established 2D in vitro model of OA, where chondrocytes are stimulated with pro-inflammatory cytokines to mimic the catabolic environment of an osteoarthritic joint.[3][4] Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are the most commonly used stimuli as they are key mediators in OA pathogenesis.[5][6][7]
IL-1β/TNF-α Induced Inflammatory Model
Chondrocytes are pre-treated with various non-toxic concentrations of Compound X, followed by stimulation with a pro-inflammatory cytokine, typically IL-1β (10 ng/mL) or TNF-α (10 ng/mL).[3][8] The readouts from this model are designed to assess the ability of Compound X to counteract the inflammatory and catabolic effects of the cytokine.
Caption: Workflow for 2D in vitro OA model.
Key Analytical Endpoints
Gene Expression Analysis (RT-qPCR): This technique is highly sensitive for quantifying changes in mRNA levels of key genes involved in OA pathogenesis.[9][10]
-
Catabolic Markers:
-
Inflammatory Markers:
-
IL6: Encodes Interleukin-6, a pro-inflammatory cytokine.
-
PTGS2 (COX-2): Encodes Cyclooxygenase-2, an enzyme involved in prostaglandin synthesis.
-
-
Anabolic Markers:
-
COL2A1: Encodes the alpha-1 chain of type II collagen, the main structural protein of cartilage.
-
ACAN: Encodes aggrecan, the major proteoglycan in cartilage, responsible for its compressive resistance.
-
Protein Analysis (ELISA & Western Blot):
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the secretion of proteins such as MMP-13, IL-6, and Prostaglandin E2 (PGE2) into the cell culture supernatant.[16][17][18]
-
Western Blot: Used to analyze the protein levels of key signaling molecules within the cell lysates, such as phosphorylated and total proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα).[16][19][20]
Table 2: Representative Gene Expression Data (RT-qPCR) for Compound X in IL-1β-Stimulated Chondrocytes
| Treatment Group | MMP13 (Fold Change) | ADAMTS5 (Fold Change) | COL2A1 (Fold Change) | ACAN (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| IL-1β (10 ng/mL) | 15.2 ± 1.5 | 12.8 ± 1.3 | 0.3 ± 0.05 | 0.4 ± 0.06 |
| IL-1β + Cmpd X (1 µM) | 10.5 ± 1.1 | 9.7 ± 1.0 | 0.5 ± 0.07 | 0.6 ± 0.08 |
| IL-1β + Cmpd X (10 µM) | 4.1 ± 0.5 | 3.5 ± 0.4 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| IL-1β + Cmpd X (50 µM) | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.0 ± 0.1 |
Data are normalized to a housekeeping gene and presented as fold change relative to the control group (mean ± standard deviation).
These hypothetical results suggest that Compound X dose-dependently inhibits the IL-1β-induced upregulation of catabolic genes (MMP13, ADAMTS5) and rescues the downregulation of anabolic genes (COL2A1, ACAN).
Phase 3: Advanced 3D Models and Mechanistic Insights
While 2D models are excellent for initial screening, 3D culture systems more closely mimic the native environment of chondrocytes within the cartilage matrix.[2][21] These models provide a more stringent test of a compound's efficacy.
Cartilage Explant and Chondrocyte Pellet Cultures
-
Cartilage Explants: Small pieces of articular cartilage are harvested and cultured. This model preserves the native extracellular matrix and cell-matrix interactions.
-
Chondrocyte Pellets: High-density micromass cultures where chondrocytes re-differentiate and secrete their own extracellular matrix.[21]
These 3D models are subjected to the same cytokine stimulation and treatment with Compound X as the 2D cultures.
Mechanistic Pathway Analysis
The pro-inflammatory effects of IL-1β and TNF-α in chondrocytes are largely mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][16] Investigating the effect of Compound X on this pathway provides crucial mechanistic insight.
Caption: NF-κB signaling pathway in chondrocytes.
Western blotting for phosphorylated IKK, IκBα, and p65 can determine at which point Compound X may be interfering with this cascade. A reduction in the phosphorylation of these key proteins in the presence of Compound X would strongly suggest its mechanism of action involves the inhibition of the NF-κB pathway.
Histological Assessment of Extracellular Matrix
Safranin-O staining is a standard histological technique used to visualize proteoglycan content in cartilage sections.[22][23] A loss of red staining in cytokine-treated explants or pellets indicates proteoglycan depletion, a hallmark of OA. The ability of Compound X to preserve Safranin-O staining would provide powerful visual evidence of its chondroprotective effects.
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Sample Type | Primary Readout | Rationale |
| MTT Assay | Chondrocyte Monolayer | Cell Viability | Determine non-toxic dose range.[24][25][26][27] |
| RT-qPCR | Cell Lysate | mRNA Levels | Quantify changes in gene expression of key OA markers.[28][29][30] |
| ELISA | Culture Supernatant | Secreted Protein Levels | Measure release of inflammatory mediators and catabolic enzymes.[16][17][31] |
| Western Blot | Cell Lysate | Intracellular Protein Levels | Investigate modulation of signaling pathways (e.g., NF-κB).[32] |
| Safranin-O Staining | 3D Culture Sections | Proteoglycan Content | Visualize preservation of cartilage matrix.[33][34][35] |
Conclusion: Synthesizing the Evidence for Compound X
By systematically progressing through these three phases of in vitro testing, a comprehensive profile of Compound X's potential as a DMOAD can be established. An ideal candidate would:
-
Exhibit a wide non-toxic concentration range.
-
Dose-dependently suppress the expression and secretion of key catabolic enzymes (MMP-13, ADAMTS5) and inflammatory mediators (IL-6, PGE2) in 2D models.
-
Protect against the loss of anabolic markers (collagen II, aggrecan).
-
Demonstrate efficacy in more complex 3D models by preserving extracellular matrix integrity, as evidenced by Safranin-O staining.
-
Show a clear mechanism of action, such as the inhibition of the NF-κB signaling pathway.
This structured, evidence-based approach ensures that only the most promising candidates are advanced to more complex and costly preclinical and clinical studies, ultimately accelerating the development of novel therapies for osteoarthritis.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Seed primary human chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
-
Aspirate the medium and replace it with fresh medium containing various concentrations of Compound X (e.g., 0.1-200 µM) or vehicle control.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: IL-1β Stimulation and Gene Expression Analysis
-
Seed chondrocytes in a 6-well plate at a density of 2 x 10^5 cells/well and culture until 80-90% confluent.
-
Pre-treat the cells with non-toxic concentrations of Compound X or vehicle for 2 hours.
-
Stimulate the cells with recombinant human IL-1β (10 ng/mL) for 24 hours.
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and primers specific for the target genes (MMP13, ADAMTS5, COL2A1, ACAN, GAPDH).
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).
Protocol 3: Western Blot for NF-κB Pathway Analysis
-
Following treatment and stimulation as described in Protocol 2 (using a shorter IL-1β stimulation time, e.g., 30-60 minutes, to capture peak signaling), wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
-
Changes of type II collagenase biomarkers on IL-1β-induced rat articular chondrocytes. National Institutes of Health. Available at: [Link]
-
Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems. National Institutes of Health. Available at: [Link]
-
Osteoarthritis In Vitro Models. Encyclopedia.pub. Available at: [Link]
-
Osteoarthritis In Vitro Model. Lab Biomomentum. Available at: [Link]
-
TNFα-Induced Inflammation Model—Evaluation of Concentration and Passage-Dependent Effects on Bovine Chondrocytes. MDPI. Available at: [Link]
-
Role of matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA)... ResearchGate. Available at: [Link]
-
Interleukin 1 beta-induced chloride currents are important in osteoarthritis onset: an in vitro study. Oxford Academic. Available at: [Link]
-
In vitro inflammatory multi-cellular model of osteoarthritis. National Institutes of Health. Available at: [Link]
-
The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis. MDPI. Available at: [Link]
-
Mechanistic insights into non-coding RNAs regulate autophagy in chondrocytes and their contribution to osteoarthritis. Frontiers. Available at: [Link]
-
A cytokine-induced spheroid-based in vitro model for studying osteoarthritis pathogenesis. Frontiers. Available at: [Link]
-
Western blot images of explant medium from cartilage explants alone... ResearchGate. Available at: [Link]
-
A Roadmap of In Vitro Models in Osteoarthritis: A Focus on Their Biological Relevance in Regenerative Medicine. PubMed Central. Available at: [Link]
-
Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis. PubMed Central. Available at: [Link]
-
MMP13 mRNA Expression Level as a Potential Marker for Knee OA Progression—An Observational Study. MDPI. Available at: [Link]
-
In vitro inflammatory multi-cellular model of osteoarthritis. PubMed Central. Available at: [Link]
-
Chondrogenic Gene Expression Differences between Chondrocytes from Osteoarthritic and Non-OA Trauma Joints in a 3D Collagen Type I Hydrogel. PubMed Central. Available at: [Link]
-
TNFα-Related Chondrocyte Inflammation Models: A Systematic Review. PubMed. Available at: [Link]
-
ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies. PubMed Central. Available at: [Link]
-
Chondrocyte viability assessment via MTT assay comparing conventional... ResearchGate. Available at: [Link]
-
Safranin O Staining Protocol for Cartilage. UCLA. Available at: [Link]
-
TNFα-Related Chondrocyte Inflammation Models: A Systematic Review. MDPI. Available at: [Link]
-
ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies. PubMed. Available at: [Link]
-
Impact of 45S5-Bioactive Glass on Chondrocytes in Knee Osteoarthritis—In Vitro Study Exploring Cellular Responses. PubMed Central. Available at: [Link]
-
Blockade of TRPM7 Alleviates Chondrocyte Apoptosis and Articular Cartilage Damage in the Adjuvant Arthritis Rat Model Through Regulation of the Indian Hedgehog Signaling Pathway. PubMed Central. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. PubMed Central. Available at: [Link]
-
Safranin O/ Fast Green Stain for Cartilage. University of Rochester Medical Center. Available at: [Link]
-
Standardized Evaluation of Chondrocyte Inflammation Model with TNF alpha. bonndoc. Available at: [Link]
-
Identification of reference genes for quantitative PCR during C3H10T1/2 chondrogenic differentiation. PubMed Central. Available at: [Link]
-
Constitutive Expression of Human Collagenase-3 (MMP-13) Induces Osteoarthritis-like Illness in Mice. Johns Hopkins Arthritis Center. Available at: [Link]
-
An Innovative Laboratory Procedure to Expand Chondrocytes with Reduced Dedifferentiation. PubMed Central. Available at: [Link]
-
(A) The expression of inflammatory factor IL-6 analyzed by Elisa. (B)... ResearchGate. Available at: [Link]
-
SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis. Spandidos Publications. Available at: [Link]
-
Safranin O Staining Protocol for Cartilage. IHC World. Available at: [Link]
-
Safranin-O staining of cartilage explants cultured for 21 days in DMEM... ResearchGate. Available at: [Link]
-
MTT assay showing the percentage cell viability of human primary... ResearchGate. Available at: [Link]
-
ELISA and the Biomarker Breakthrough in Autoimmune Clinical Trials. MarinBio. Available at: [Link]
-
Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway. Frontiers. Available at: [Link]
-
MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. Available at: [Link]
-
Gene Expression and Chondrogenic Potential of Cartilage Cells: Osteoarthritis Grade Differences. MDPI. Available at: [Link]
-
Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis. Frontiers. Available at: [Link]
-
Determination and Validation of Reference Gene Stability for qPCR Analysis in Polysaccharide Hydrogel-Based 3D Chondrocytes and Mesenchymal Stem Cell Cultural Models. PubMed. Available at: [Link]
-
Selection of reliable reference genes for qPCR studies on chondroprotective action. PubMed Central. Available at: [Link]
Sources
- 1. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoarthritis In Vitro Models | Encyclopedia MDPI [encyclopedia.pub]
- 3. Changes of type II collagenase biomarkers on IL-1β-induced rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inflammatory multi-cellular model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNFα-Induced Inflammation Model—Evaluation of Concentration and Passage-Dependent Effects on Bovine Chondrocytes [mdpi.com]
- 6. Frontiers | Mechanistic insights into non-coding RNAs regulate autophagy in chondrocytes and their contribution to osteoarthritis [frontiersin.org]
- 7. Frontiers | A cytokine-induced spheroid-based in vitro model for studying osteoarthritis pathogenesis [frontiersin.org]
- 8. TNFα-Related Chondrocyte Inflammation Models: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of reference genes for quantitative PCR during C3H10T1/2 chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of reliable reference genes for qPCR studies on chondroprotective action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
- 18. Frontiers | Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway [frontiersin.org]
- 19. bio-rad.com [bio-rad.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. A Roadmap of In Vitro Models in Osteoarthritis: A Focus on Their Biological Relevance in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 23. brd.nci.nih.gov [brd.nci.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Blockade of TRPM7 Alleviates Chondrocyte Apoptosis and Articular Cartilage Damage in the Adjuvant Arthritis Rat Model Through Regulation of the Indian Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chondrex.com [chondrex.com]
- 28. Chondrogenic Gene Expression Differences between Chondrocytes from Osteoarthritic and Non-OA Trauma Joints in a 3D Collagen Type I Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Gene Expression and Chondrogenic Potential of Cartilage Cells: Osteoarthritis Grade Differences [mdpi.com]
- 30. Determination and validation of reference gene stability for qPCR analysis in polysaccharide hydrogel-based 3D chondrocytes and mesenchymal stem cell cultural models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. urmc.rochester.edu [urmc.rochester.edu]
- 34. researchgate.net [researchgate.net]
- 35. newcomersupply.com [newcomersupply.com]
Methodological & Application
GW568377A cell-based assay for Wnt pathway activity
Application Note & Protocol
GW568377A: A Potent Inhibitor of the Canonical Wnt Signaling Pathway
Introduction
The canonical Wnt signaling pathway is a crucial cellular cascade that governs fundamental aspects of embryonic development, tissue homeostasis, and adult tissue regeneration.[1][2] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where aberrant activation leads to uncontrolled cell proliferation.[3][4] The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate target gene expression.[2][5] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[2][5]
The development of small molecule inhibitors that can modulate the Wnt pathway is of significant interest for therapeutic intervention.[6] this compound is a novel small molecule inhibitor designed to target the canonical Wnt pathway. This application note provides a detailed protocol for a robust, cell-based luciferase reporter assay to characterize the potency and mechanism of action of this compound and other similar compounds.
Assay Principle: The Dual-Luciferase Reporter System
To quantitatively measure the activity of the Wnt/β-catenin pathway, a common and reliable method is the use of a dual-luciferase reporter assay.[7][8] This system employs two key reporter plasmids:
-
TOP-Flash (TCF/LEF Reporter): This plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene.[9] When the Wnt pathway is active, nuclear β-catenin binds to these TCF/LEF sites, inducing luciferase expression.
-
FOP-Flash (Mutant TCF/LEF Reporter): As a negative control, this plasmid is identical to TOP-Flash, but the TCF/LEF binding sites are mutated and non-functional.[9][10] It measures non-specific background luciferase activity.
By comparing the luciferase activity from TOP-Flash to that of FOP-Flash, one can obtain a specific measure of Wnt pathway-dependent transcription.[10] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.
The Canonical Wnt Signaling Pathway and Point of Inhibition
The following diagram illustrates the key events in the canonical Wnt signaling pathway and the proposed mechanism of action for inhibitors that promote the degradation of β-catenin.
Figure 1: Canonical Wnt Signaling Pathway. In the "OFF" state, the destruction complex phosphorylates β-catenin, leading to its degradation. In the "ON" state, Wnt ligands inhibit this complex, allowing β-catenin to accumulate and activate target genes. This compound is hypothesized to stabilize the destruction complex, promoting β-catenin degradation even in the presence of Wnt stimulation.
Materials and Reagents
| Reagent | Recommended Source |
| HEK293T cells | ATCC |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Mirus TransIT-LT1 Transfection Reagent | Mirus Bio |
| pGL4.13[luc2/SV40] Vector (Renilla) | Promega |
| Dual-Luciferase® Reporter Assay System | Promega |
| White, opaque 96-well microplates | Corning |
| Recombinant Mouse Wnt-3a | R&D Systems |
| Lithium Chloride (LiCl) | Sigma-Aldrich |
| This compound | In-house/Custom Synthesis |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| TOP-Flash/FOP-Flash Plasmids | Available from various academic labs or commercial sources |
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Figure 2: Workflow for Wnt Pathway Reporter Assay. This outlines the major steps and timeline for performing the cell-based assay, from cell seeding to data analysis.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2.5 x 10⁴ cells per well in 100 µL of complete growth medium into a white, opaque 96-well plate.
-
Rationale: This cell density ensures the cells are in a logarithmic growth phase and reach optimal confluency for transfection on the following day.[11]
-
Day 2: Transfection
-
For each well, prepare a transfection mix in Opti-MEM or serum-free medium. Per well, combine:
-
100 ng TOP-Flash or FOP-Flash plasmid
-
10 ng Renilla luciferase plasmid (e.g., pRL-TK)
-
0.3 µL TransIT-LT1 transfection reagent
-
-
Follow the manufacturer's protocol for preparing the transfection complexes.[12]
-
Add the transfection complex dropwise to each well. Gently rock the plate to mix.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Self-Validation: It is critical to transfect separate wells with TOP-Flash and FOP-Flash plasmids to accurately determine the specific Wnt-dependent signal.
-
Day 3: Pathway Activation and Compound Treatment
-
Prepare Compound Plate: Prepare a 2x serial dilution of this compound in complete growth medium. Also prepare 2x solutions of your positive controls and vehicle control (e.g., 0.2% DMSO).
-
Positive Controls:
-
Recombinant Wnt3a (e.g., 200 ng/mL final concentration)
-
LiCl (e.g., 40 mM final concentration). LiCl is a GSK3β inhibitor and will strongly activate the pathway downstream of the Wnt receptor.[13]
-
-
Negative Control: Medium with vehicle (DMSO) only.
-
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate compound or control solution to each well.
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
Day 4: Dual-Luciferase Assay
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol (Promega).
-
Measure both Firefly (TOP/FOP) and Renilla (transfection control) luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
1. Normalization
For each well, calculate the Relative Luciferase Units (RLU) by normalizing the Firefly luciferase signal to the Renilla luciferase signal.
-
RLU = Firefly Luminescence / Renilla Luminescence
2. Calculation of Wnt Pathway Activity
To determine the specific Wnt signal, calculate the TOP/FOP ratio for each condition.[10]
-
Wnt Activity (Fold Induction) = Mean RLU (TOP-Flash) / Mean RLU (FOP-Flash)
3. Determination of IC₅₀
The IC₅₀ is the concentration of an inhibitor that causes a 50% reduction in the maximal response.[14][15]
-
Set the Wnt-activated control (e.g., Wnt3a-treated) as 100% activity and the vehicle control as 0% activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC₅₀ value.[16][17] Software such as GraphPad Prism is recommended for this analysis.[18]
Sample Data and IC₅₀ Calculation for this compound
| This compound [µM] | Log [Concentration] | % Inhibition |
| 0.001 | -3.00 | 2.5 |
| 0.003 | -2.52 | 8.1 |
| 0.010 | -2.00 | 25.4 |
| 0.030 | -1.52 | 48.9 |
| 0.100 | -1.00 | 75.2 |
| 0.300 | -0.52 | 91.8 |
| 1.000 | 0.00 | 98.1 |
| 3.000 | 0.48 | 99.5 |
| Calculated IC₅₀ | ~0.031 µM |
This is a hypothetical dataset for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | Poor transfection efficiency. | Optimize transfection reagent-to-DNA ratio and cell confluency. Use a positive control for transfection (e.g., a CMV-luciferase plasmid). |
| Cells are not responsive to Wnt activation. | Confirm the cell line is known to have an active Wnt pathway. Test a potent activator like LiCl. | |
| High Background (High FOP-Flash Signal) | Leaky promoter in the reporter plasmid. | This is inherent to the reporter system, but the TOP/FOP ratio should still show a significant window. |
| Non-specific activation of the minimal promoter. | Ensure the compound is not a general transcription activator. | |
| High Well-to-Well Variability | Inconsistent cell seeding or transfection. | Use a multichannel pipette for seeding and transfection. Ensure homogenous cell suspension. |
| Edge effects on the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
References
-
Cell-based assay for Wnt signaling. Stanford University. [Link]
-
Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PubMed Central, National Institutes of Health. [Link]
-
Wnt signaling pathway. Wikipedia. [Link]
-
Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. PubMed Central, National Institutes of Health. [Link]
-
Wnt Reporter Assay|Compound Screening Services. Abeomics. [Link]
-
TOP/FOP-Flash luciferase reporter analysis. Bio-protocol. [Link]
-
How to detect and activate Wnt signaling. The WNT Homepage, Stanford University. [Link]
-
Schematic diagram of the canonical Wnt signaling pathway. ResearchGate. [Link]
-
Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Oncotarget. [Link]
-
Wnt Signaling Pathway Collapse upon β-Catenin Destruction by a Novel Antimicrobial Peptide SKACP003. MDPI. [Link]
-
Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. Promega Connections. [Link]
-
How Do I Estimate the IC50 and EC50? GraphPad. [Link]
-
Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods. [Link]
-
Wnt signaling pathway diagram. The WNT Homepage, Stanford University. [Link]
-
Inhibition of canonical Wnt signaling by the compounds occurs at the level of the β-catenin destruction complex. ResearchGate. [Link]
-
TOP/FOP-FLASH assay in HEK293T cells? ResearchGate. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α. Nature Chemical Biology. [Link]
-
Wnt Pathway Screening Array. RayBiotech. [Link]
-
How to calculate IC50 value for my samples for antioxidant acivity? ResearchGate. [Link]
-
Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells. PubMed Central, National Institutes of Health. [Link]
-
Cell-based assay for low and high scale screening of the Wnt/β-catenin signaling modulators. ResearchGate. [Link]
-
Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. MDPI. [Link]
Sources
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
SM04690 immunofluorescence staining for beta-catenin localization
Application Note: High-Content Immunofluorescence Localization of -Catenin under SM04690 (Lorecivivint) Modulation
Abstract & Introduction
SM04690 (Lorecivivint) is a small-molecule Wnt pathway inhibitor currently in clinical development for the treatment of osteoarthritis (OA).[1][2][3][4] Unlike upstream Wnt antagonists (e.g., DKK1) or destruction complex stabilizers (e.g., XAV939), SM04690 functions through a distinct mechanism: the dual inhibition of intranuclear kinases CLK2 (Cdc2-like kinase 2) and DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A).
In the context of drug development and mechanistic validation, determining the subcellular localization of
This Application Note provides a rigorous, self-validating immunofluorescence (IF) protocol designed to quantify the Nuclear-to-Cytoplasmic (N/C) ratio of
Mechanism of Action & Rationale
To interpret IF data correctly, one must understand that SM04690 acts downstream of the membrane receptors but upstream of Wnt target gene transcription.
-
Canonical State: Wnt ligands bind Frizzled/LRP, inhibiting the destruction complex.
-catenin stabilizes, translocates to the nucleus, and binds TCF/LEF to drive transcription. -
SM04690 Action: By inhibiting CLK2 and DYRK1A within the nucleus, SM04690 alters the phosphorylation of splicing factors (SRSFs) and transcriptional regulators. This modulation dampens the Wnt transcriptional output.
-
The Assay Readout: In a Wnt-hyperactive state (e.g., Wnt3a stimulation),
-catenin is nuclear. Effective SM04690 treatment should correlate with a reduction in nuclear -catenin signal intensity or a shift in the N/C ratio, alongside downstream markers like Sox9 upregulation (in chondrocytes).
Figure 1: SM04690 Mechanism of Action
Caption: SM04690 enters the cell and inhibits nuclear kinases CLK2 and DYRK1A, modulating Wnt-driven transcription and splicing events downstream of
Experimental Design & Controls
To validate SM04690 activity, you must induce Wnt signaling. SM04690 alone on resting cells may show minimal effect if the basal Wnt tone is low.
Treatment Groups
| Group | Treatment | Role | Expected Outcome |
| 1. Vehicle Control | DMSO (0.1%) | Negative Control | Low nuclear |
| 2. Wnt Agonist | Wnt3a (100 ng/mL) or CHIR99021 (3 μM) | Positive Control (Stimulation) | High nuclear |
| 3. Experimental | SM04690 (30 nM - 100 nM) + Wnt Agonist | Test Condition | Reduced nuclear |
| 4. Isotype Control | IgG (matched to primary) | Specificity Control | No signal (Background subtraction). |
Cell Models
-
Primary Human Chondrocytes: Most relevant for OA indications.
-
Human MSCs: For differentiation assays (chondrogenesis).[5]
-
SW480/HEK293: For high-throughput pathway validation (reporter lines).
Detailed Protocol: Immunofluorescence Staining
Scientific Note:
Reagents Preparation
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4. Prepare fresh or use ampules to avoid methanol stabilization artifacts.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.[6]
-
Blocking Buffer: 5% Normal Donkey Serum (NDS) + 0.3M Glycine + 0.1% Tween-20 in PBS. Glycine quenches free aldehydes.
-
Primary Antibody: Anti-
-catenin (Total). Clone recommendation: Mouse mAb [12F7] or Rabbit mAb [E247]. -
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) at 1 μg/mL.
Step-by-Step Workflow
Step 1: Seeding and Treatment
-
Seed cells on glass coverslips or optical-bottom 96-well plates (e.g., CellCarrier Ultra).
-
Allow attachment (24h).
-
Serum Starve: Incubate in low-serum (0.5% FBS) media for 12h to synchronize the cell cycle and lower basal Wnt activity.
-
Pre-treatment: Treat with SM04690 (or DMSO) for 1 hour prior to stimulation.
-
Concentration: Titrate 10 nM – 1000 nM. (EC50 is approx. 11 nM for Wnt inhibition).
-
-
Stimulation: Add Wnt3a (100 ng/mL) directly to the media containing SM04690.
-
Incubation: Incubate for 4 to 24 hours . (Nuclear translocation peaks early ~2-4h; transcriptional effects ~24h).
Step 2: Fixation & Permeabilization[7][8]
-
Aspirate media and wash 1x with warm PBS.
-
Add 4% PFA for 15 minutes at Room Temperature (RT).
-
Aspirate PFA and wash 3x with PBS (5 min each).
-
Add Permeabilization Buffer (0.1% Triton X-100) for 10 minutes at RT.
Step 3: Blocking & Staining[8]
-
Incubate in Blocking Buffer for 1 hour at RT.
-
Dilute Primary Antibody in Blocking Buffer (typically 1:100 to 1:500).
-
Incubate Overnight at 4°C in a humidified chamber. (Cold incubation favors specific binding).
-
Wash 3x with PBS-Tween (0.05%).
-
Incubate with Secondary Antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted 1:500 in Blocking Buffer for 1 hour at RT in the dark.
-
Add DAPI (1 μg/mL) during the last 10 minutes of incubation.
-
Mount coverslips with anti-fade mounting medium (e.g., ProLong Gold).
Figure 2: Experimental Workflow
Caption: Sequential workflow for SM04690 treatment and immunofluorescence processing.[2][8][9][10]
Data Acquisition & Analysis
Visual inspection is insufficient for Wnt modulation studies. You must quantify the signal.
Imaging Parameters
-
Microscope: Confocal Laser Scanning Microscope (CLSM) or High-Content Screening (HCS) system.
-
Objective: 40x or 60x Oil Immersion (NA > 1.3) for subcellular resolution.
-
Channels:
-
Channel 1: 405 nm (DAPI - Nuclei)
-
Channel 2: 488 nm (
-catenin)
-
Image Analysis (Quantification Strategy)
-
Masking: Use the DAPI channel to create a binary mask defining the Nuclear Region of Interest (ROI) .
-
Cytoplasmic Ring: Dilate the Nuclear ROI by 2–5 pixels (depending on magnification) to define a Cytoplasmic ROI , excluding the nucleus itself.
-
Intensity Measurement: Measure the Mean Fluorescence Intensity (MFI) of the
-catenin channel within the Nuclear ROI ( ) and Cytoplasmic ROI ( ). -
Calculation:
-
Statistical Test: One-way ANOVA with Dunnett’s post-test comparing SM04690 groups to the Wnt3a-only control.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Non-specific binding | Increase Blocking time; ensure secondary antibody matches the host of the primary. |
| No Nuclear Signal in Positive Control | Wnt3a degradation or Cell Density | Use fresh Wnt3a; Wnt signaling is density-dependent (avoid 100% confluence). |
| Membrane Signal Overpowers Nuclear | Strong adherens junctions | Use Methanol fixation (-20°C for 5 min) instead of PFA. Methanol precipitates proteins and can expose nuclear epitopes better while diminishing membrane staining. |
| SM04690 shows no effect | Timing mismatch | SM04690 modulates downstream kinases. If measuring nuclear translocation at 1h, you might miss the effect. Extend treatment to 24h and look for differentiation markers (Sox9) or try a TCF-Luciferase reporter assay for functional validation. |
References
-
Deshmukh, V., et al. (2018).[5] "A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee."[1][2][4][10][11][12] Osteoarthritis and Cartilage, 26(1), 18-27.[2]
-
Yazici, Y., et al. (2017). "A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study." Osteoarthritis and Cartilage, 25(10), 1598-1606.
-
Deshmukh, V., et al. (2019). "Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment."[2][4][9] Arthritis Research & Therapy, 21(1).
-
Thermo Fisher Scientific. "Immunofluorescence Protocol for Adherent Cells."
Sources
- 1. The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis: A Post Hoc Analysis from a Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. Development of novel osteoarthritis therapy by targeting AMPK-β-catenin-Runx2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 9. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Wnt/β-catenin signaling ameliorates osteoarthritis in a murine model of experimental osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
lorecivivint solubility issues in cell culture media
Welcome to the technical support center for lorecivivint. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for challenges related to the solubility of lorecivivint in cell culture media. Our goal is to equip you with the knowledge and protocols necessary to ensure the successful and reproducible use of lorecivivint in your in vitro experiments.
Introduction to Lorecivivint
Lorecivivint is a potent and selective small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By modulating the Wnt signaling pathway, lorecivivint is under investigation as a potential disease-modifying drug for osteoarthritis.[1][2][3] As with many small molecule inhibitors, achieving and maintaining its solubility in aqueous cell culture media can be a challenge. This guide provides a comprehensive resource to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of lorecivivint?
A1: Lorecivivint is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol. This characteristic is common for many small molecule inhibitors and necessitates the use of DMSO as a primary solvent for preparing stock solutions.
Q2: What is the recommended solvent for preparing lorecivivint stock solutions?
A2: Due to its high solubility, sterile, anhydrous DMSO is the recommended solvent for preparing lorecivivint stock solutions.
Q3: What is a typical stock solution concentration for lorecivivint?
A3: A typical stock solution concentration for lorecivivint in DMSO can range from 10 mM to 20 mM. Preparing a high-concentration stock allows for minimal volumes to be added to your cell culture, thereby keeping the final DMSO concentration low.
Q4: What is the maximum final DMSO concentration that is safe for most cell lines?
A4: While cell line sensitivity to DMSO can vary, a final concentration of 0.1% (v/v) DMSO in the cell culture medium is generally considered safe and non-toxic for most cell lines.[4][5][6] Some more robust cell lines may tolerate up to 0.5%, but it is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line's health and function.
Q5: Can I dissolve lorecivivint directly in cell culture medium?
A5: No, due to its poor aqueous solubility, attempting to dissolve lorecivivint directly in cell culture medium will likely result in the compound not dissolving or precipitating out of solution. A concentrated stock solution in DMSO must be prepared first.
Troubleshooting Guide
This section addresses common problems encountered when using lorecivivint in cell culture experiments.
Problem 1: I see a precipitate in my cell culture medium after adding the lorecivivint working solution.
-
Cause: This is the most common issue and is typically caused by the poor aqueous solubility of lorecivivint. When the DMSO stock is diluted into the aqueous environment of the cell culture medium, the lorecivivint can crash out of solution.
-
Solution:
-
Check your final DMSO concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, with a target of 0.1% being optimal.[4][5][6]
-
Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm your media: Adding the lorecivivint solution to pre-warmed (37°C) cell culture media can improve solubility.
-
Increase the volume of your final dilution: If you are adding a very small volume of a highly concentrated stock, the localized concentration at the point of addition can be very high, leading to precipitation. Try using a slightly lower concentration stock solution and adding a larger volume to the media.
-
Problem 2: My cells are showing signs of toxicity, even at low concentrations of lorecivivint.
-
Cause: The observed toxicity may not be from the lorecivivint itself, but rather from the DMSO solvent.
-
Solution:
-
Perform a vehicle control: Always include a control group of cells that are treated with the same final concentration of DMSO as your experimental groups. This will allow you to distinguish between the effects of the compound and the solvent.
-
Lower the final DMSO concentration: If your vehicle control shows toxicity, you will need to reduce the final DMSO concentration in your experiments. This can be achieved by preparing a more concentrated lorecivivint stock solution, allowing you to add a smaller volume to your culture.
-
Check the age and quality of your DMSO: DMSO can degrade over time and absorb water from the atmosphere. Use high-quality, anhydrous DMSO and store it properly in small aliquots to minimize water absorption.
-
Problem 3: I am not observing the expected biological effect of lorecivivint in my experiments.
-
Cause: This could be due to several factors, including the actual concentration of soluble lorecivivint being lower than calculated due to precipitation, or degradation of the compound.
-
Solution:
-
Visually inspect for precipitation: Before treating your cells, carefully inspect the prepared media for any signs of precipitation. If observed, refer to the solutions for Problem 1.
-
Prepare fresh working solutions: Do not store diluted working solutions of lorecivivint in aqueous media for extended periods. It is best to prepare them fresh for each experiment.
-
Properly store your DMSO stock solution: Lorecivivint stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation and water absorption. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Protocols
Protocol 1: Preparation of a 10 mM Lorecivivint Stock Solution in DMSO
Materials:
-
Lorecivivint powder (Molecular Weight: 505.55 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the required mass of lorecivivint:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 505.55 g/mol = 0.005055 g = 5.055 mg
-
-
-
Weigh the lorecivivint:
-
Carefully weigh out 5.06 mg of lorecivivint powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the lorecivivint powder.
-
-
Dissolve the compound:
-
Vortex the tube until the lorecivivint is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.[4]
-
-
Store the stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Lorecivivint Working Solution in Cell Culture Medium
Materials:
-
10 mM Lorecivivint stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the required volume of stock solution:
-
To prepare 10 mL of a 10 µM working solution from a 10 mM stock, use the formula M1V1 = M2V2:
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Perform a serial dilution (Recommended):
-
Step 2a: Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM lorecivivint stock solution to 99 µL of pre-warmed complete cell culture medium. This creates a 100 µM intermediate solution.
-
Step 2b: Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium. This will give you a final concentration of 10 µM lorecivivint. The final DMSO concentration will be 0.1%.
-
-
Direct Dilution (Alternative):
-
Add 10 µL of the 10 mM lorecivivint stock solution directly to 10 mL of pre-warmed complete cell culture medium. Gently mix by inverting the tube several times. Note: This method has a higher risk of precipitation.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Data Summary
| Property | Value | Source |
| Molecular Weight | 505.55 g/mol | N/A |
| Solubility in DMSO | High | N/A |
| Solubility in Water | Insoluble | N/A |
| Solubility in Ethanol | Insoluble | N/A |
| Recommended Stock Solvent | Anhydrous, Sterile DMSO | N/A |
| Typical Stock Concentration | 10-20 mM | N/A |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | [4][5][6] |
| Effective in vitro Concentration | e.g., 10 nM | [7] |
Visual Workflows
Caption: Workflow for preparing lorecivivint stock and working solutions.
Caption: Decision tree for avoiding lorecivivint precipitation.
References
-
Emulate. (2019, March 4). Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
Nobre, M. (2023, February 1). Response to "What is the best Solution for dilute DMSO? And how can it be diluted?". ResearchGate. Retrieved from [Link]
-
ResearchGate. (2012, August 24). Drug recrystallize when i added to DMEM. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
- Fineman, M. S., et al. (2023). Safety, Tolerability, and Pharmacokinetics of Same-Knee Intra-Articular Injection of Corticosteroid and Lorecivivint Within 7 Days: An Open-Label, Randomized, Parallel-Arm Study.
- Yazici, Y., et al. (2021). Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial.
- Yazici, Y., et al. (2022). Treatment of Advanced Knee OA with Lorecivivint Leads to Improved Long-Term Patient Acceptable Symptom State (PASS) Compared to Placebo: Data from Phase 3 Extension Trial. ACR Convergence 2022.
- Yazici, Y., et al. (2022). A Phase 2, 104-Week Study of Repeat Lorecivivint Injections Evaluating Safety, Efficacy, and Bone Health Utilizing. Biosplice Therapeutics, Inc..
-
ResearchGate. (n.d.). Lorecivivint inhibited inflammation, protected cartilage, and improved... [Diagram]. Retrieved from [Link]
- Wang, M., et al. (2023). Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis. Medicine, 102(47), e36139.
Sources
- 1. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Advanced Knee OA with Lorecivivint Leads to Improved Long-Term Patient Acceptable Symptom State (PASS) Compared to Placebo: Data from Phase 3 Extension Trial - ACR Meeting Abstracts [acrabstracts.org]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GW568377A Concentration for In Vitro Experiments
Disclaimer: The following guide provides a comprehensive framework for optimizing the in vitro concentration of a small molecule inhibitor, using "GW568377A" as a representative example. As of the latest update, "this compound" does not correspond to a publicly documented small molecule inhibitor. Therefore, this guide is based on established principles and best practices for working with novel or uncharacterized small molecule inhibitors in a research setting.[1] Researchers should always consult any available supplier-specific data for their compound of interest.
Frequently Asked Questions (FAQs)
How should I dissolve and store this compound?
Proper handling of small molecule inhibitors is critical for reproducibility.
-
Dissolution: The vast majority of small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, typically in the range of 10-50 mM, using high-purity, anhydrous DMSO. If you encounter solubility issues, gentle warming or vortexing can be applied.
-
Storage:
-
Stock Solution: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Powder Form: As a dry powder, the compound is generally stable and should be stored at -20°C for up to 3 years, as recommended by many suppliers.
-
What is a dose-response experiment and why is it essential?
A dose-response experiment is fundamental to pharmacology and is used to determine the effect of a drug or inhibitor at various concentrations on cells or a biological system. This typically results in a sigmoidal curve that plots the biological response against the logarithm of the inhibitor concentration.
This experiment is essential for several reasons:
-
Potency Determination: It allows you to calculate key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the inhibitor's potency.
-
Efficacy Assessment: The curve reveals the maximum possible effect of the inhibitor (Emax).
-
Therapeutic Window: It helps identify the concentration range that is effective but not cytotoxic.
What is a good starting concentration range for my initial experiments with this compound?
Without prior data, a broad concentration range is recommended for the initial dose-response experiment. A standard approach is to perform a 9-point dose-response assay covering a wide logarithmic scale, for example, from 1 nM to 10 µM. This wide range increases the probability of capturing the full dynamic range of the inhibitor's effect, from no response to a maximal response. In biochemical assays, potent inhibitors often have IC50 values below 100 nM, while in cell-based assays, values are typically in the range of 1-10 µM.
How do I prepare working solutions from my high-concentration stock?
Working solutions are prepared by diluting the high-concentration stock solution into your cell culture medium. It is crucial to perform serial dilutions to achieve the final desired concentrations.
Key Consideration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent used in your highest inhibitor concentration well.
Troubleshooting Guide
Issue 1: My compound precipitated after being added to the cell culture medium.
Cause: This is a common issue related to the low aqueous solubility of many small molecule inhibitors. Hydrophobic compounds can "crash out" of solution when diluted from a DMSO stock into an aqueous-based culture medium.[1]
Solutions:
-
Check Final Concentration: Ensure that the final concentration of your inhibitor in the medium does not exceed its aqueous solubility limit.
-
Optimize Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of medium, try a serial dilution approach. You can also try adding the stock solution to the medium while gently vortexing to facilitate mixing.
-
Reduce Serum Concentration (If Applicable): Some compounds can bind to proteins in fetal bovine serum (FBS), which can affect solubility and availability. While serum is often necessary for cell health, testing stability in low-serum or serum-free media might provide insights.
-
Re-dissolve and Filter: If you observe precipitation in your working solution before adding it to the cells, you may need to prepare a fresh solution. Consider sterile filtering the final working solution if minor precipitation is a concern, though this may reduce the effective concentration.
Issue 2: I'm not observing any biological effect, even at high concentrations.
Cause: This can be due to several factors, ranging from compound stability to the experimental setup itself.
Solutions:
-
Verify Compound Stability: The inhibitor may not be stable in the cell culture medium at 37°C over the duration of your experiment. You can test for stability by incubating the compound in the medium for the same duration as your experiment and then analyzing its integrity, for example, by LC-MS/MS.
-
Check Cell Permeability: The compound may have poor permeability across the cell membrane.[1] This is a more complex issue to address and may be an inherent property of the molecule.
-
Review Assay Design:
-
Is the endpoint you are measuring appropriate for the inhibitor's mechanism of action?
-
Is the incubation time sufficient for the inhibitor to exert its effect? Some inhibitors may require longer incubation times to see a phenotype.
-
-
Consider Target Expression: Confirm that your cell line expresses the target of this compound at a sufficient level.
-
Use a Positive Control: Include a well-characterized inhibitor of the same target or pathway to validate that your assay system is working correctly.
Issue 3: I'm observing high levels of cell death across all concentrations.
Cause: It is crucial to distinguish between specific, on-target inhibition and non-specific cytotoxicity. High cell death, especially at lower concentrations, may indicate a general toxic effect rather than the intended biological activity.
Solutions:
-
Perform a Cytotoxicity Assay: Use a dedicated cytotoxicity assay, such as the MTT or MTS assay, to run in parallel with your functional assay. This will allow you to determine the concentration at which the compound becomes toxic to the cells (the toxic concentration 50, or TC50).
-
Establish a Therapeutic Window: Compare the dose-response curve from your functional assay (IC50) with the curve from your cytotoxicity assay (TC50). A good inhibitor will have an IC50 that is significantly lower than its TC50, providing a "window" where it is effective without being overly toxic. The selected in vitro testing dose level could correspond to a concentration where only a low level of toxicity is observed, such as the TC10 (the concentration causing 10% cytotoxicity).
-
Reduce Incubation Time: Shortening the exposure time may reduce cytotoxicity while still allowing for the desired inhibitory effect.
-
Check Solvent Concentration: Re-confirm that the final DMSO concentration is not exceeding toxic levels (generally >0.5%).
Experimental Protocols & Data Presentation
Workflow for Optimizing this compound Concentration
The following diagram outlines the logical workflow for determining the optimal in vitro concentration of this compound.
Caption: Workflow for determining the optimal in vitro concentration.
Table 1: Key Parameters in Concentration Optimization
| Parameter | Description | Typical Assay | Desired Outcome |
| IC50 / EC50 | The concentration of an inhibitor that elicits a 50% response. It is a measure of the inhibitor's potency . | Functional Assay (e.g., enzyme activity, cell signaling) | As low as possible, indicating high potency. |
| TC50 | The concentration of an inhibitor that causes toxicity in 50% of the cells. It is a measure of cytotoxicity . | Cell Viability Assay (e.g., MTT, MTS) | As high as possible, indicating low toxicity. |
| Therapeutic Window | The range of concentrations above the IC50 but below the TC50. | Comparison of Functional and Viability Assays | A wide window (TC50 >> IC50) is ideal for specific inhibition without toxicity. |
| Vehicle Control | A sample containing only the solvent (e.g., DMSO) at the same concentration used for the inhibitor. | All Assays | Should show no significant effect compared to untreated cells. |
Protocol 1: Dose-Response Assay to Determine IC50
This protocol is a general guideline and should be adapted for your specific cell line and assay endpoint.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: a. Prepare a top working concentration of this compound in your cell culture medium (e.g., 20 µM, which will be 10 µM in the final well volume). Ensure the DMSO concentration is consistent across all dilutions. b. Perform serial dilutions (e.g., 1:3 or 1:5) in cell culture medium to create a range of concentrations. c. Prepare a vehicle control solution containing the same final concentration of DMSO.
-
Cell Treatment: a. Remove the old medium from the cells. b. Add your prepared this compound dilutions and the vehicle control to the appropriate wells (typically in triplicate).
-
Incubation: Incubate the plate for a duration appropriate for your biological question (e.g., 24, 48, or 72 hours).
-
Assay Endpoint Measurement: Measure the biological response of interest (e.g., protein phosphorylation, gene expression, cell proliferation).
-
Data Analysis: a. Normalize the data (e.g., setting the vehicle control as 100% and a background control as 0%). b. Plot the normalized response against the log of the inhibitor concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Treatment: Follow steps 1-4 of the Dose-Response Assay protocol. It is ideal to run the cytotoxicity assay in parallel with your functional assay.
-
Add MTT Reagent: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure Absorbance: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle control wells (representing 100% viability). b. Plot cell viability (%) against the log of the inhibitor concentration and use non-linear regression to determine the TC50 value.
References
- National Institutes of Health (NIH). (n.d.). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned.
- Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
- MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
- PMC. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints.
- Abcam. (n.d.). MTT assay protocol.
- National Institutes of Health (NIH). (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
- ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- SciSpace. (n.d.). An unbiased metric of antiproliferative drug effect in vitro.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
- ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
- Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology.
- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ATCC. (n.d.). Animal Cell Culture Guide.
Sources
Technical Support Center: Troubleshooting Inconsistent Lorecivivint Results in Wnt Reporter Assays
Welcome to the technical support resource for researchers investigating lorecivivint using Wnt reporter assays. This guide is designed to help you navigate the complexities of this novel Wnt pathway modulator and troubleshoot the inconsistent results that can arise during in vitro experimentation. As a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), lorecivivint presents a unique mechanism of action that requires careful consideration of your assay design for robust and reproducible data.[1][2]
This center provides foundational knowledge, direct answers to common problems, and validated protocols to ensure the integrity of your results.
Part 1: Foundational FAQs - Understanding the Core Science
This section addresses the fundamental principles governing the interaction between lorecivivint and the most common type of Wnt reporter assay. Understanding this relationship is the first step in effective troubleshooting.
Q1: What is lorecivivint and how does it modulate the Wnt pathway?
Lorecivivint is an intra-articular drug candidate being investigated for osteoarthritis that functions as a Wnt pathway modulator.[3][4][5] Unlike many inhibitors that target extracellular components or the cytoplasmic destruction complex, lorecivivint acts within the nucleus. It selectively inhibits two kinases: CLK2 and DYRK1A.[2]
-
CLK2 Inhibition: This affects the alternative splicing of mRNA for Wnt pathway components and target genes, leading to a post-transcriptional reduction in their expression.[6]
-
DYRK1A Inhibition: This has multiple effects, including blocking SIRT1 (a positive Wnt regulator) and activating FOXO1 (which promotes cartilage health), ultimately leading to the negative regulation of Wnt signaling.[2][6]
Crucially, this mechanism does not directly prevent the stabilization of β-catenin, the central event measured by many canonical Wnt assays.[2][7] Instead, it modulates the downstream transcriptional output.
Caption: Lorecivivint's dual-inhibition mechanism in the nucleus.
Q2: How does a standard TCF/LEF (TOPFlash) Wnt reporter assay work?
The TCF/LEF reporter assay, commonly known as TOPFlash, is the gold standard for measuring canonical Wnt signaling activity.[8] Its operation hinges on the nuclear translocation of β-catenin.
-
Inactive State: In the absence of a Wnt signal, a "destruction complex" in the cytoplasm phosphorylates β-catenin, targeting it for degradation. Nuclear β-catenin levels are low.
-
Active State: Wnt ligands bind to receptors on the cell surface, leading to the disassembly of the destruction complex.[9]
-
Signal Transduction: β-catenin accumulates in the cytoplasm and translocates to the nucleus.
-
Reporter Activation: In the nucleus, β-catenin binds to TCF/LEF (T-Cell Factor/Lymphoid Enhancer Factor) transcription factors. The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving a luciferase reporter gene.[10][11] This binding event initiates the transcription of luciferase, and the resulting luminescence is measured as a proxy for Wnt pathway activity.
A critical control is the FOPFlash plasmid, which contains mutated, non-functional TCF/LEF binding sites.[10] It measures background or non-specific activation, and the TOP/FOP ratio is used to determine the true Wnt-specific signal.[10]
Caption: The canonical Wnt pathway leading to TOPFlash reporter activation.
Q3: Why might lorecivivint's mechanism lead to inconsistent results in a TOPFlash assay?
This is the most common source of confusion. The inconsistency arises from a potential mechanism-assay mismatch .
-
Indirect Effect: TOPFlash directly measures β-catenin/TCF-driven transcription.[11] Lorecivivint acts further downstream by modulating the expression and splicing of Wnt target genes.[6] Therefore, its effect on the TOPFlash reporter is indirect and may be less pronounced or more variable than an inhibitor that directly targets β-catenin stability.
-
Dependence on Basal Activity: The magnitude of inhibition by lorecivivint will depend on the cell type's specific transcriptional and splicing machinery and the basal level of Wnt signaling. In cell lines with low basal Wnt activity, detecting a statistically significant reduction can be challenging.
-
Cell-Type Specificity: The expression levels of CLK2, DYRK1A, and their respective substrates can vary significantly between cell lines (e.g., HEK293T, SW480, hMSCs), leading to different sensitivities to lorecivivint.[2]
Part 2: Troubleshooting Guide - Diagnosing the Inconsistency
Use this section to diagnose specific problems you are encountering in your experiment.
Issue 1: Low Signal or Poor Dynamic Range
Q: My overall luciferase signal is very weak across all conditions, or the fold-change with my Wnt3a positive control is minimal. What should I check?
This often points to fundamental issues with the assay setup, not necessarily the compound.
Causality Chain & Solutions:
-
Poor Transfection Efficiency: If the reporter plasmids don't enter the cells efficiently, the signal will be weak.
-
Action: Check the quality of your plasmid DNA; use transfection-grade kits to avoid endotoxins.[12] Optimize the DNA:reagent ratio and test different transfection reagents. Co-transfect a constitutively expressed reporter (e.g., CMV-GFP) to visually confirm efficiency.
-
-
Suboptimal Cell Health & Density: Cells that are unhealthy, too sparse, or overly confluent will not transfect well or respond consistently to stimuli.[13]
-
Action: Ensure cells are in a logarithmic growth phase with high viability (>95%). Plate cells to achieve 60-80% confluency at the time of transfection.[13] Avoid using cells of a high passage number.
-
-
Reagent Integrity: Luciferase assay reagents, especially the substrate (luciferin), are sensitive to degradation from improper storage or multiple freeze-thaw cycles.[14]
-
Action: Aliquot reagents upon arrival and protect them from light. Use freshly prepared working solutions for each experiment. Run a control with recombinant luciferase to confirm reagent activity.
-
-
Inactive Wnt Ligand: If using Wnt3a-conditioned media or recombinant Wnt3a to stimulate the pathway, its activity may be low.
-
Action: Test your Wnt3a source on a highly responsive, validated cell line. Use a known Wnt pathway activator like CHIR99021 or LiCl as a robust positive control to confirm your reporter system is working.[15]
-
Issue 2: High Variability Between Replicates
Q: I'm seeing a large standard deviation in the readings for the same condition. Why?
High variability invalidates results by making it impossible to distinguish a real biological effect from experimental noise.
Causality Chain & Solutions:
-
Inconsistent Pipetting: Luciferase assays are highly sensitive to volume changes. Small errors in dispensing cells, reagents, or the compound can cause large variations in the final signal.[12]
-
Action: Use calibrated pipettes. When preparing plates, create a master mix for each condition to be dispensed, rather than adding components to each well individually.[14] For reagent addition during the final readout, use a luminometer with an automated injector if available.
-
-
Uneven Cell Plating: A non-uniform cell monolayer leads to different numbers of cells per well, directly impacting the total reporter protein produced.
-
Action: After plating, ensure cells are evenly distributed by gently shaking the plate in a cross pattern. Avoid swirling, which concentrates cells in the center. Let plates sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even settling.
-
-
Plate Edge Effects: Wells on the perimeter of a plate are prone to evaporation, leading to changes in media concentration and temperature, which affects cell health and reporter activity.
-
Action: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
Issue 3: High Background Signal in Controls
Q: My FOPFlash (negative control) readings are high, resulting in a low TOP/FOP ratio even in my stimulated samples. What is the cause?
A high FOPFlash signal indicates that the luciferase expression is being driven by factors other than the canonical Wnt pathway, obscuring the specific signal you want to measure.
Causality Chain & Solutions:
-
Non-Specific Promoter Activity: The minimal promoter (e.g., fos) in the TOPFlash/FOPFlash plasmids can be activated by other signaling pathways, especially those related to cell stress or serum components.[10]
-
Action: After transfection, consider starving the cells in low-serum media (0.5-2% FBS) for several hours before adding stimuli. This reduces background activation from growth factors in the serum.
-
-
Inherent Cell Line Characteristics: Some cell lines may have high endogenous Wnt activity or transcription factors that non-specifically bind to the reporter plasmid.
-
Action: Thoroughly characterize your cell line's response. If the background is unmanageably high, consider switching to a different cell line known to have a low basal Wnt signal (e.g., NIH3T3).[16]
-
-
Compound Interference: Lorecivivint itself or the vehicle (e.g., DMSO) could be causing non-specific transcriptional activation or directly interfering with the luciferase enzyme.
-
Action: Run a vehicle control at the highest concentration used. To check for direct enzyme interference, perform the assay in a cell-free system by adding lorecivivint directly to cell lysate from Wnt3a-stimulated cells just before reading luminescence. A drop in signal would indicate direct interference.[17]
-
Part 3: Protocols and Best Practices
Follow these validated workflows to establish a robust and reproducible assay system.
Protocol 1: Validating Cell Line Responsiveness
Before testing lorecivivint, you MUST confirm your cell/reporter system is working as expected.
-
Cell Plating: Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Transfection: Prepare a master mix containing Opti-MEM, your transfection reagent, TOPFlash or FOPFlash plasmid (100 ng/well), and a Renilla luciferase control plasmid (10 ng/well for normalization). Transfect cells according to the reagent manufacturer's protocol.
-
Incubation: Incubate for 24 hours post-transfection.
-
Stimulation: Replace the media with fresh, low-serum media containing your validation compounds.
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Positive Control 1: Recombinant Wnt3a (100 ng/mL).
-
Positive Control 2: CHIR99021 (3 µM).
-
-
Incubation: Incubate for another 18-24 hours.
-
Lysis & Readout: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Analysis: Calculate the TOP/FOP ratio for each condition after normalizing to the Renilla signal. A successful validation will show a >10-fold increase in the TOP/FOP ratio for Wnt3a and a >50-fold increase for CHIR99021 compared to the vehicle control.
Data Presentation: Example of "Bad" vs. "Good" Assay Data
The table below illustrates the difference between a variable, unreliable experiment and a robust, interpretable one. Key indicators of a good assay are low standard deviations and a large fold-change (dynamic range) for the positive control.
| Parameter | "Bad" Data Example | "Good" Data Example | Commentary |
| Vehicle Control (TOP/FOP Ratio) | 1.0 ± 0.8 | 1.0 ± 0.1 | High variability in the bad data suggests inconsistent plating or pipetting. |
| Wnt3a (100 ng/mL) (TOP/FOP Ratio) | 4.5 ± 2.5 | 25.2 ± 1.9 | Low fold-change in the bad data points to issues with cell response or reagents. |
| Wnt3a + Lorecivivint (TOP/FOP Ratio) | 3.8 ± 2.1 | 14.1 ± 1.2 | In the bad data, the effect of lorecivivint is lost in the noise. The good data shows a clear, statistically significant inhibition. |
| Dynamic Range (Wnt3a / Vehicle) | 4.5-fold | 25.2-fold | A high dynamic range is essential for detecting inhibitory effects. |
Part 4: Advanced Concepts & Alternative Assays
Q: I've optimized my TOPFlash assay, but the results with lorecivivint are still ambiguous. What are my next steps?
Given lorecivivint's mechanism, a TOPFlash assay may not be the optimal method to measure its activity. Consider these orthogonal approaches to validate your findings:
-
Quantitative PCR (qPCR): This is the most direct way to measure the effect of lorecivivint.
-
Method: Treat your cells with Wnt3a with or without lorecivivint. After treatment, extract RNA, reverse transcribe to cDNA, and perform qPCR for known Wnt target genes like AXIN2 and LEF1.
-
Why it works: This method directly measures the transcriptional output that lorecivivint is proposed to modulate, bypassing the potential confounders of an artificial reporter plasmid. A reduction in endogenous target gene mRNA would provide strong evidence of lorecivivint's inhibitory activity.
-
-
Western Blot for Active β-catenin: While lorecivivint is not expected to change total β-catenin levels, you can confirm this.
-
Method: Probe cell lysates for total β-catenin and non-phosphorylated (active) β-catenin.
-
Why it works: This helps confirm that your observations are consistent with lorecivivint's known mechanism and that it is not acting via an unexpected upstream effect on β-catenin stability.[8]
-
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
-
Yazici, Y., et al. (2020). Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial. Arthritis & Rheumatology, 72(9), 1694-1706. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lorecivivint. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Lorecivivint used for?. Retrieved from [Link]
-
Cunha, C., et al. (2022). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols, 3(3), 101581. [Link]
-
Yazici, Y., et al. (2020). Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial. PubMed. [Link]
-
Healio. (2024). Lorecivivint may be the 'first disease-modifying treatment' for knee osteoarthritis. Retrieved from [Link]
-
The WNT Homepage. (n.d.). How to detect and activate Wnt signaling. Retrieved from [Link]
-
Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1184. [Link]
-
Protocols.io. (2023). Wnt-3a and R-spo1 conditioned media reporter assay. [Link]
-
Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed dual mechanism of action of lorecivivint. [Link]
-
Ho, H., et al. (2018). Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. Bio-protocol, 8(6), e2772. [Link]
-
Deshmukh, V., et al. (2019). Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment. Osteoarthritis and Cartilage, 27(9), 1347-1360. [Link]
-
ACR Abstracts. (2019). The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis. [Link]
-
Biosplice. (2023). Biosplice Presents Successful Structure and Pain Results from Completed Phase 3 Long-Term Extension Clinical Trial for Lorecivivint. Retrieved from [Link]
-
Lane, N.E., et al. (2025). Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial. Drugs & Aging. [Link]
-
Yazici, Y., et al. (2021). A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis. Osteoarthritis and Cartilage, 29(4), 494-505. [Link]
-
ResearchGate. (2020). Experience with TOP FLASH ASSAY?. Retrieved from [Link]
-
Bio-protocol. (2014). Wnt Reporter Activity Assay. [Link]
-
Supplementary Information. (n.d.). TOPFlash/FOPFlash assays. Retrieved from [Link]
-
Assay Guidance Manual. (2016). Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. [Link]
-
Saito-Adachi, M., et al. (2020). Discovery of chemical probes that suppress Wnt/β-catenin signaling through high-throughput screening. FEBS Open Bio, 10(1), 131-141. [Link]
-
ResearchGate. (2014). How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression?. Retrieved from [Link]
-
LinkedIn. (n.d.). 5 secret luciferase limits. Retrieved from [Link]
Sources
- 1. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Lorecivivint used for? [synapse.patsnap.com]
- 4. healio.com [healio.com]
- 5. The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis: A Post Hoc Analysis from a Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GW568377A Technical Support Center: Troubleshooting Poor Bioavailability in Animal Models
Welcome to the technical support center for GW568377A. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound in preclinical animal models. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth, and actionable framework to diagnose and overcome these common hurdles. This is not a rigid protocol but a dynamic guide to help you make informed decisions based on experimental evidence.
Introduction: The Challenge of Poor Bioavailability
Poor oral bioavailability is a frequent challenge in early drug development, often leading to the premature termination of otherwise promising new chemical entities (NCEs).[1][2] The bioavailability of a compound is determined by a series of complex, interrelated factors including its solubility, permeability across the intestinal wall, and susceptibility to metabolic enzymes and efflux transporters.[3][4] This guide will walk you through a systematic approach to identify the root cause of this compound's low bioavailability and provide you with validated strategies to address it.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment & Characterization
Question 1: I've observed low exposure of this compound in my initial rodent pharmacokinetic (PK) studies. Where do I start?
Answer: Before diving into complex in vivo experiments, it's crucial to have a solid understanding of this compound's fundamental physicochemical properties. These properties are often the primary determinants of oral absorption.[3][4] A thorough initial assessment will guide your troubleshooting efforts efficiently.
Here's a recommended starting point:
-
Confirm Physicochemical Properties:
-
Aqueous Solubility: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[5] A compound is considered highly soluble if its highest single therapeutic dose is completely soluble in 250 mL of aqueous media over this pH range.[5]
-
Lipophilicity (LogP/LogD): This value will give you an indication of the compound's ability to partition into biological membranes.
-
pKa: The acid-base dissociation constant will help you understand the ionization state of this compound at different pH values, which significantly impacts both solubility and permeability.[3]
-
-
Evaluate In Vitro ADME Properties:
-
Permeability: Use an in vitro model like the Caco-2 permeability assay to assess the potential for intestinal absorption.
-
Metabolic Stability: Incubate this compound with liver microsomes (from the animal species used in your PK studies) to get an early indication of its susceptibility to metabolism.
-
This initial data will allow you to classify this compound according to the Biopharmaceutics Classification System (BCS), which is a valuable framework for predicting the likely cause of poor bioavailability.
Troubleshooting Low Solubility
Question 2: My data suggests this compound has very low aqueous solubility. What are my next steps?
Answer: Low solubility is a very common reason for poor oral absorption.[2] If the drug can't dissolve in the gastrointestinal fluids, it cannot be absorbed. Here is a decision tree and a set of strategies to address this issue:
Caption: Decision workflow for addressing low solubility of this compound.
Formulation Strategies to Enhance Solubility:
The goal of preclinical formulation is to maximize exposure to enable safety and efficacy studies.[6] For a poorly soluble compound like this compound, a simple suspension in an aqueous vehicle is unlikely to be sufficient.[2]
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus greater transient solubility.[7][8] | Choice of polymer is critical; physical stability of the amorphous form needs to be monitored. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in aqueous media.[9][10] | Can enhance lymphatic uptake, bypassing first-pass metabolism.[10] |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which significantly increases the surface area for dissolution.[1][9] | Can be prepared by top-down (milling) or bottom-up (precipitation) methods.[1] |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more soluble complex. | Can be a very effective way to increase solubility.[1] |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Dissolution: Dissolve both the drug and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Milling: Scrape the dried film and mill it into a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
In Vitro Dissolution: Perform dissolution testing of the ASD powder compared to the crystalline drug to confirm enhanced dissolution rate.
After preparing these enhanced formulations, the next logical step is to perform a comparative pharmacokinetic study in your animal model (e.g., rats) to see if the improved in vitro properties translate to better in vivo exposure.[11]
Troubleshooting Low Permeability and Efflux
Question 3: I have improved the formulation of this compound, but the bioavailability is still low. My Caco-2 data shows low permeability. What should I investigate next?
Answer: If solubility is no longer the limiting factor, you should investigate permeability and the potential involvement of efflux transporters, such as P-glycoprotein (P-gp).[12] P-gp is an efflux pump located in the apical membrane of intestinal enterocytes that can actively transport drugs back into the gut lumen, thereby reducing their net absorption.[13][14]
Investigative Strategy:
-
In Vitro Transporter Studies:
-
Caco-2 Bidirectional Permeability Assay: If you haven't already, perform a bidirectional Caco-2 assay. A P-gp substrate will exhibit a higher efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) greater than 2.
-
Inhibition Studies: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-to-B permeability and a reduction in the efflux ratio would strongly suggest that this compound is a P-gp substrate.
-
-
In Vivo Confirmation:
-
Co-administration with a P-gp Inhibitor: Conduct a PK study in rodents where this compound is co-administered with a P-gp inhibitor.[15] A significant increase in the plasma exposure (AUC) of this compound compared to when it is dosed alone would confirm the role of P-gp in limiting its oral bioavailability.[13]
-
Caption: Workflow for investigating P-glycoprotein mediated efflux of this compound.
Troubleshooting High First-Pass Metabolism
Question 4: this compound has good solubility and permeability, but the oral bioavailability is still poor. What could be the issue?
Answer: In this scenario, extensive first-pass metabolism is the most likely culprit. This is when a significant portion of the absorbed drug is metabolized by enzymes in the intestine and/or the liver before it reaches systemic circulation.[16] The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a large number of drugs.[17][18]
Investigative Strategy:
-
In Vitro Metabolic Stability:
-
Microsomal Stability Assays: If not done already, perform metabolic stability assays using both intestinal and liver microsomes from the relevant animal species and humans. A short half-life in these assays indicates high metabolic clearance.
-
CYP Reaction Phenotyping: Use recombinant human CYP enzymes or specific chemical inhibitors to identify which CYP isoform(s) are responsible for metabolizing this compound.
-
-
In Vivo Assessment of First-Pass Metabolism:
-
Portal Vein Cannulated Animal Model: This is a more advanced surgical model that allows for the simultaneous collection of blood from the portal vein (which drains the intestines) and a systemic vessel.[19][20] By comparing the drug concentration in the portal vein to that in the systemic circulation, you can quantify the extent of hepatic first-pass extraction.[21]
-
Co-administration with a CYP Inhibitor: Similar to the P-gp investigation, you can co-administer this compound with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) in an animal PK study.[19] A dramatic increase in oral bioavailability would confirm that metabolism is the primary barrier.
-
Experimental Protocol: In Vivo Assessment of First-Pass Metabolism in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Groups:
-
Group 1: this compound administered orally (PO).
-
Group 2: this compound administered intravenously (IV) to determine clearance and volume of distribution.
-
Group 3: Pre-treat with a CYP inhibitor (e.g., ABT) 1 hour before oral administration of this compound.[19]
-
-
Dosing: Administer this compound at a suitable dose.
-
Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Analysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as AUC, Cmax, and Tmax. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
An increase in F% in the CYP inhibitor group would provide strong evidence of high first-pass metabolism.
Summary and Next Steps
By systematically evaluating the solubility, permeability, and metabolic stability of this compound, you can effectively diagnose the root cause of its poor bioavailability. The troubleshooting strategies outlined in this guide, from advanced formulation techniques to targeted in vivo studies, provide a clear path forward to enhance the exposure of your compound and enable a robust assessment of its therapeutic potential.
References
-
Qian, S., He, L., Zhang, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. [Link]
-
Stielow, M., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Molecules, 28(24), 8038. [Link]
-
Jain, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1324. [Link]
-
Kamiya, T., et al. (2014). Quantitative assessment of intestinal first-pass metabolism of oral drugs using portal-vein cannulated rats. Pharmaceutical Research, 31(8), 2245-2252. [Link]
-
Patil, S. A., et al. (2018). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. AAPS PharmSciTech, 19(6), 2697-2708. [Link]
-
Various Authors. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, Special Issue. [Link]
-
Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. [Link]
-
He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6359-6370. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
-
Stielow, M., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Molecules, 28(24), 8038. [Link]
-
Gunda, S., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. [Link]
-
Glaeser, H. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 130-132. [Link]
-
Shitara, Y., et al. (2003). Assessment of the hepatic and intestinal first-pass metabolism of midazolam in a CYP3A drug-drug interaction model rats. Drug Metabolism and Disposition, 31(7), 899-904. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 19-27. [Link]
-
Fonte, P., et al. (2017). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Pharmaceutics, 9(4), 48. [Link]
-
Wacher, V. J., et al. (2001). P-glycoprotein and bioavailability--implication of polymorphism. Methods and Findings in Experimental and Clinical Pharmacology, 23(1), 35-40. [Link]
-
Singh, S., et al. (2019). Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems. Current Drug Metabolism, 20(1), 3-14. [Link]
-
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Creative Bioarray. [Link]
-
Kamiya, T., et al. (2014). Quantitative Assessment of Intestinal First-pass Metabolism of Oral Drugs Using Portal-vein Cannulated Rats. ResearchGate. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
-
D'Agnano, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomolecules, 13(5), 823. [Link]
-
Kumar, A., et al. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. International Journal of Creative Research Thoughts, 11(12). [Link]
-
Crist, R. M., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 15-28. [Link]
-
Patsnap. (2025). How to improve the bioavailability of a drug? Patsnap Synapse. [Link]
-
Glaeser, H. (2014). P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]
-
Al-Gousous, J., & Langguth, P. (2015). Predicting Intestinal and Hepatic First-Pass Metabolism of Orally Administered Testosterone Undecanoate. Pharmaceutics, 7(3), 162-177. [Link]
-
Singh, J., et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Journal of Pharmacokinetics and Pharmacodynamics, 45(5), 635-641. [Link]
-
Homayun, B., et al. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 16(11), 1215-1230. [Link]
-
Thomas, J. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology, 41(10), 28-32. [Link]
-
StatPearls. (2023). Biochemistry, Cytochrome P450. StatPearls Publishing. [Link]
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-Glycoprotein in Pharmacokinetics. Clinical Pharmacokinetics, 42(1), 59-98. [Link]
-
StatPearls. (2023). Drug Bioavailability. StatPearls Publishing. [Link]
-
Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. [Link]
-
Darwich, A. S., et al. (2014). Mechanistic prediction of intestinal first-pass metabolism using in vitro data in preclinical species and in man. The University of Manchester. [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 14. researchgate.net [researchgate.net]
- 15. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 19. Quantitative assessment of intestinal first-pass metabolism of oral drugs using portal-vein cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of the hepatic and intestinal first-pass metabolism of midazolam in a CYP3A drug-drug interaction model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Lorecivivint Antibody Selection for DYRK1A Western Blotting
Technical Support Center: FAQ & Troubleshooting
Core Directive: The "Activity vs. Abundance" Paradox
Q: I treated my cells with Lorecivivint, but the DYRK1A band intensity on my Western blot didn't change. Did the drug fail?
A: No, this is the expected result. Lorecivivint is a small-molecule kinase inhibitor , not a PROTAC (Proteolysis Targeting Chimera) or a degrader.
-
Mechanism: Lorecivivint binds to the ATP-binding pocket of DYRK1A (and CLK2), physically blocking the transfer of phosphate groups to downstream substrates. It does not typically trigger the proteasomal degradation of the DYRK1A protein itself.
-
The Readout: If you blot for Total DYRK1A , you are measuring abundance, which should remain stable. To measure drug efficacy, you must blot for Phosphorylated Substrates (downstream targets).
Experimental Logic:
-
Total DYRK1A: Use as a Loading Control to prove the target is present.
-
Phospho-Substrates (e.g., p-SRSF, p-FOXO1): Use as the Activity Readout. These bands should decrease with treatment.
Antibody Selection Guide
Select antibodies based on the specific question you are asking. Do not rely on a single antibody for both normalization and activity validation.
Category A: Total DYRK1A (Target Presence)
Purpose: Normalization and confirming the protein is not degraded.
| Target | Recommended Clone/Type | Predicted MW | Specificity Notes |
| DYRK1A (Total) | Rabbit mAb (Clone D30C10) | ~90 kDa | Gold Standard. Monoclonals are preferred over polyclonals to avoid cross-reactivity with DYRK1B (69% homology). |
| DYRK1A (Total) | Mouse mAb (Clone 7D10) | ~90 kDa | Good alternative if your other targets require Rabbit hosts. |
Category B: Pharmacodynamic Biomarkers (Drug Activity)
Purpose: Proving Lorecivivint is inhibiting the kinase.[1]
| Target | Pathway | Effect of Lorecivivint | Recommended Antibody |
| Phospho-SRSF (SR Proteins) | CLK2 / Wnt | Decrease | Clone 1H4 (Mouse mAb). Detects broad phosphorylation of SR proteins (SRSF1, SRSF3, etc.), which are direct targets of CLK2/DYRK1A. |
| Phospho-FOXO1 (Ser329) | DYRK1A Specific | Decrease | Select an antibody specific to Ser329 (human). Note: Some vendors list this as Ser319 depending on the isoform numbering. |
| Phospho-SIRT1 (Thr522) | DYRK1A Specific | Decrease | Critical: DYRK1A specifically phosphorylates SIRT1 at Thr522 .[2] Avoid generic p-SIRT1 (Ser47) antibodies unless validated for DYRK1A, as Ser47 is also targeted by JNK. |
Experimental Workflow & Protocol
Step 1: Sample Preparation (Critical)
Kinase inhibitors stop new phosphorylation, but they do not remove existing phosphates. Endogenous phosphatases must be active in the cell before lysis to see a signal drop, but must be inhibited immediately upon lysis to preserve the snapshot.
-
Lysis Buffer: RIPA or NP-40.
-
Mandatory Additives:
-
Protease Inhibitors: (e.g., Aprotinin, Leupeptin, PMSF).
-
Phosphatase Inhibitors: Sodium Fluoride (NaF) and Sodium Orthovanadate (Na3VO4) are non-negotiable . Without these, you will lose the phospho-signal during lysis, leading to false negatives.
-
Step 2: Western Blotting Parameters
-
Gel: 4-12% Bis-Tris Gradient Gel (DYRK1A is ~90 kDa; SR proteins range 20-75 kDa).
-
Transfer: Wet transfer recommended (100V, 60-90 min) for high MW targets like DYRK1A/FOXO1.
-
Blocking: 5% BSA in TBST. Do not use milk for phospho-antibodies (Casein in milk blocks phospho-epitopes).
Visualizing the Mechanism
The following diagram illustrates where Lorecivivint acts and which markers change.
Caption: Lorecivivint blocks DYRK1A/CLK2 kinase activity, reducing phosphorylation of SIRT1, FOXO1, and SRSF proteins.
Troubleshooting (Q&A)
Q: I see multiple bands around 90 kDa for DYRK1A. Which one is specific? A: DYRK1A has at least 5 isoforms generated by alternative splicing.
-
Action: If using a validated mAb (like D30C10), the dominant band at ~90 kDa is likely Isoform 1. Fainter bands nearby are likely isoforms.
-
Verification: Use a DYRK1A siRNA or CRISPR knockout lysate as a negative control to confirm band specificity.
Q: My "Phospho-DYRK1A" antibody signal didn't change with treatment. A: Be careful with the epitope.
-
Issue: Many p-DYRK1A antibodies target Tyr321 (activation loop). This phosphorylation is often co-translational (autophosphorylation during synthesis).
-
Reason: Once the protein is folded, the Tyrosine phosphate is stable and buried. An ATP-competitive inhibitor like Lorecivivint prevents downstream Ser/Thr phosphorylation but may not strip the pre-existing Tyr321 phosphate.
-
Solution: Stop blotting for p-DYRK1A to check efficacy. Blot for p-SRSF or p-FOXO1 instead.
Q: High background on my phospho-blots? A: This is common when using BSA/Milk incorrectly.
-
Fix: Ensure you block with 5% BSA (not milk). Wash membranes extensively (3x 10 min) with TBST after primary antibody incubation. Ensure your secondary antibody concentration is optimized (start at 1:5000 or 1:10000).
References
-
Lorecivivint Mechanism & Targets
-
Deshmukh, V., et al. (2019). "Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A."[3] Osteoarthritis and Cartilage.
-
-
DYRK1A Signaling & Substr
-
Guo, X., et al. (2010). "DYRK1A and DYRK3 promote cell survival through phosphorylation and activation of SIRT1."[2][4][5] Journal of Biological Chemistry. (Identifies Thr522 as the specific site).
-
Woods, Y. L., et al. (2001). "The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro."[6][7] Biochemical Journal.
-
-
Antibody Valid
- Cell Signaling Technology. "DYRK1A (D30C10) Rabbit mAb #8765." (Standard for total protein detection).
Sources
- 1. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A and DYRK3 promote cell survival through phosphorylation and activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 phosphorylation by AMP-activated protein kinase regulates p53 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Phenotypic Changes with Lorecivivint (SM04690)
Welcome to the Advanced Application Support Center. Subject: Troubleshooting unexpected cellular phenotypes during CLK2/DYRK1A inhibition. Agent: Senior Application Scientist, Drug Discovery Division.
Executive Summary: The Mechanism-Phenotype Link
If you are observing unexpected phenotypic changes in cells treated with Lorecivivint (SM04690), you are likely encountering the downstream consequences of Cdc2-like kinase (CLK2) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibition.[1]
Unlike direct Wnt inhibitors (e.g., tankyrase inhibitors), Lorecivivint functions via an upstream "command and control" node involving pre-mRNA splicing and transcriptional regulation.
Key Potency Metrics for Experimental Design:
Critical Warning: If you are dosing cells at >100 nM , you are likely observing off-target cytotoxicity or non-specific kinase inhibition rather than the specific therapeutic mechanism.
Module 1: Troubleshooting Unexpected Cytotoxicity & Morphology
User Issue: "My cells are detaching or showing apoptotic morphology, but I expected chondroprotection."
Root Cause Analysis: Lorecivivint has a narrow therapeutic window in vitro. CLK2 is essential for cell cycle progression and survival in rapidly dividing cells (like cancer cell lines used for screening). Complete ablation of CLK2 activity at high concentrations (>500 nM) can induce "splicing stress," leading to mitotic catastrophe.
Diagnostic Workflow:
| Observation | Probable Cause | Corrective Action |
| Rapid Cell Death (<24h) | Overdosing. You are likely inhibiting off-target kinases or inducing massive splicing failure. | Titrate Down. Repeat dose-response curve focusing on the 10 nM – 50 nM range. |
| G1/S Arrest (No death) | On-Target Effect. CLK2 inhibition regulates cell cycle checkpoints. | Acceptable. This is often coupled with the differentiation phenotype (see Module 3). |
| Vacuolization | Lysosomal Stress. Often seen with high-concentration small molecules (physicochemical effect). | Check Solubility. Ensure DMSO concentration is <0.1% final. |
Visualizing the Threshold:
Figure 1: The dose-dependent divergence between therapeutic splicing modulation and cytotoxic stress.
Module 2: The "Missing Band" Artifact (Splicing Interference)
User Issue: "My qPCR shows a massive downregulation of Wnt target genes, but Western blots show the protein is still there (or vice versa)."
Root Cause Analysis: Lorecivivint inhibits CLK2, which phosphorylates Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF3).[1] These proteins control alternative splicing .[5]
-
The Trap: If your PCR primers target an exon that is skipped due to drug treatment, you will detect "zero expression," even if the gene is transcribed and a functional (shorter) isoform is produced.
Technical Fix: You must validate your primer design against the spliced transcriptome.
Step-by-Step Validation Protocol:
-
Map Primers: Ensure your forward/reverse primers bind to constitutive exons (exons present in all isoforms), not alternatively spliced regions.
-
Isoform Switch PCR:
-
Design primers flanking the variable exon.
-
Result: In Vehicle (DMSO), you see Band A (Long). In Lorecivivint, you might see Band B (Short).
-
This confirms on-target efficacy, not toxicity.
-
Module 3: Differentiation vs. Senescence
User Issue: "My Mesenchymal Stem Cells (MSCs) have stopped proliferating and look flat/enlarged. Is this senescence?"
Root Cause Analysis: Inhibition of Wnt signaling in MSCs is a potent driver of chondrogenic differentiation [1][3]. The morphological change you see (flattening, spreading) may be the transition from a stem-like state to a chondrocyte-like state, not senescence.
Differentiation Verification Matrix:
| Marker | Expected Change (Lorecivivint) | Biological Meaning |
| SOX9 | Increase | Master regulator of chondrogenesis (Differentiation). |
| Aggrecan (ACAN) | Increase | Cartilage matrix production. |
| Collagen II (COL2A1) | Increase | Hyaline cartilage marker. |
| p16 / p21 | No Change / Slight Increase | If drastically high, suspect senescence/stress. |
| Ki67 | Decrease | Cell cycle exit is required for differentiation. |
Pathway Mechanism Diagram:
Figure 2: Dual inhibition mechanism.[4] Blocking CLK2/DYRK1A reduces Wnt activity (releasing the brake on chondrogenesis) and inhibits inflammation.[6]
Standardized Validation Protocols
Protocol A: Functional Kinase Inhibition Check (Western Blot)
Use this to confirm the drug is working inside the cell.
-
Cell Seeding: Seed hMSCs or Chondrocytes at 10,000 cells/cm².
-
Treatment: Treat with Lorecivivint (30 nM) vs. DMSO Control for 1 to 4 hours .
-
Note: Phosphorylation changes happen fast. Do not wait 24h.
-
-
Lysis: Use RIPA buffer with Phosphatase Inhibitors (Critical).
-
Target: Blot for Phospho-SRSF (mAb 1H4 or similar).
-
Expected Result: A significant decrease in p-SRSF bands in the Lorecivivint lane compared to DMSO. This confirms CLK2 inhibition [5].[1][2][4][5][6]
Protocol B: Wnt Pathway Reporter Assay (TCF/LEF)
Use this to quantify Wnt modulation potency.
-
Transfection: Transfect cells (e.g., SW480 or HEK293) with a TCF/LEF luciferase reporter plasmid (e.g., TOPflash).
-
Incubation: 24 hours post-transfection.
-
Treatment:
-
Group A: Wnt3a Conditioned Media + DMSO.
-
Group B: Wnt3a Conditioned Media + Lorecivivint (Titration: 1 nM – 100 nM).
-
-
Readout: Measure Luciferase activity after 24 hours.
-
Success Criteria: Dose-dependent reduction of Luciferase signal with an IC50 ~10-30 nM.
References
-
Deshmukh, V. et al. (2019).[4] Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation.[1][2][4][7][6] ACR Meeting Abstracts. Link[2][4][7][6]
-
Yazici, Y. et al. (2020). Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial. Arthritis & Rheumatology. Link
-
Deshmukh, V. et al. (2018). Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment.[1][2][4][7][6] Osteoarthritis and Cartilage. Link
-
Biosplice Therapeutics. (2023). Biosplice Presents Successful Structure and Pain Results from Completed Phase 3 Long-Term Extension Clinical Trial.[8] BioSpace. Link
-
ProbeChem. (n.d.).[3] Lorecivivint (SM04690) Chemical Data and Biological Activity.[1][2][3][4][7][6][9] ProbeChem Biochemicals. Link
Sources
- 1. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 3. Lorecivivint (Adavivint, SM04690) | CLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosplice to Present Positive Lorecivivint Phase 3 Data for Knee Osteoarthritis at OARSI [synapse.patsnap.com]
- 9. Lorecivivint (SM04690), an Intra-articular, Small-Molecule CLK/DYRK Inhibitor That Modulates the Wnt Pathway, as a Potential Treatment for Meniscal Injuries - ACR Meeting Abstracts [acrabstracts.org]
Safety Operating Guide
A Guide to the Safe Disposal of the Novel Research Compound GW568377A
As researchers and scientists at the forefront of drug development, we handle a multitude of novel chemical entities. The compound designated GW568377A represents one such frontier. While its therapeutic potential is under investigation, the responsible management of its lifecycle, particularly its disposal, is paramount to ensuring the safety of our personnel and the protection of our environment. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established principles of laboratory safety and chemical stewardship. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we must proceed with the utmost caution, treating this compound as a substance with unknown hazards.
The Precautionary Principle: A Foundation for Safety
The cornerstone of handling any new chemical entity is the precautionary principle. This dictates that in the face of scientific uncertainty about potential harm, we should err on the side of caution. For this compound, this means assuming it may possess hazardous properties—such as toxicity, reactivity, carcinogenicity, or ecotoxicity—until proven otherwise. All handling and disposal procedures must reflect this heightened level of care.
Hazard Characterization and Risk Assessment
Before any disposal activities commence, a thorough risk assessment is mandatory. This process involves a multi-faceted approach to understanding the potential dangers associated with this compound.
2.1. In Silico and Analog-Based Hazard Prediction:
In the absence of empirical data, computational tools and analog analysis can provide valuable insights.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR models to predict potential toxicological endpoints (e.g., mutagenicity, carcinogenicity, skin sensitization) based on the molecular structure of this compound.
-
Structural Analog Analysis: Identify and review the SDS of structurally similar compounds. While not a direct substitute for data on this compound, the hazard profiles of analogs can inform our initial handling and disposal precautions.
2.2. Small-Scale Compatibility Testing:
Under controlled conditions and with appropriate personal protective equipment (PPE), conduct small-scale tests to assess the reactivity of this compound with common laboratory chemicals and potential disposal matrices. This is crucial to prevent unforeseen energetic reactions within waste containers.
Personal Protective Equipment (PPE): The First Line of Defense
Given the unknown hazard profile of this compound, a comprehensive PPE protocol is non-negotiable.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal absorption of the compound.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes or aerosols.[1] |
| Lab Coat | Flame-resistant lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dusts, aerosols, or vapors.[1][2] |
Waste Segregation and Labeling: The Keys to Proper Disposal
Proper segregation and clear labeling of this compound waste are critical for ensuring it is handled correctly throughout the disposal chain.
4.1. Waste Streams:
Establish dedicated and clearly marked waste streams for this compound:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips.
-
Liquid Waste: Unused solutions, reaction quench, and solvent rinses.
-
Sharps Waste: Contaminated needles and blades.
4.2. Hazardous Waste Labeling:
All waste containers must be labeled immediately upon the first addition of waste. The label should contain the following information:
| Label Information | Example |
| Generator Name & Contact | Dr. Jane Doe, Ext. 1234 |
| Start Date | 2026-02-03 |
| Chemical Name | This compound (and any other components) |
| Hazardous Properties | Caution: Novel Compound. Hazards Unknown. |
| Quantity | Estimated volume or mass |
Decontamination and Disposal Procedures
A systematic approach to decontamination and disposal is essential to minimize exposure and environmental release.
5.1. Decontamination Protocol:
-
Surface Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol, followed by a detergent solution). All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware Decontamination: Rinse glassware with a primary solvent known to dissolve this compound. This rinseate must be collected as hazardous liquid waste. Follow with a standard laboratory washing procedure.
5.2. Disposal Workflow:
The following workflow, visualized in the diagram below, outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
5.3. Final Disposal Route:
Given the unknown environmental and toxicological profile of this compound, the most responsible disposal method is high-temperature hazardous waste incineration . This method ensures the complete destruction of the compound, preventing its release into the environment. All segregated and labeled waste streams containing this compound should be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
6.1. Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Restrict access to the spill area.
-
Notify: Alert your supervisor and EHS.
-
Cleanup (if trained): If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and collect the material in a sealed, labeled hazardous waste container.
6.2. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS.
Conclusion: A Commitment to Responsible Science
The proper disposal of novel compounds like this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to the principles of precaution, conducting thorough risk assessments, and implementing robust safety procedures, we uphold our commitment to the well-being of our colleagues, our community, and the environment. This diligence builds a foundation of trust and ensures that our pursuit of scientific advancement is conducted with the highest standards of safety and integrity.
References
-
Molybond. (2025). Safety Data Sheet: Molybond Ropeguard 50. Retrieved from [Link]
-
Cement Australia. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Rodda Paint. (2022). P-80 QUICK DRYING METAL PRIMER- 1753 GRAY Safety Data Sheet. Retrieved from [Link]
-
Henry Company. (2016). Safety Data Sheet: Henry® 317 Multipurpose Construction Adhesive. Retrieved from [Link]
-
National Research Council (US) Committee on Trauma Research. (1999). Environmental Hazards. In Reducing the Burden of Injury: Advancing Prevention and Treatment. National Academies Press (US). Available from: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
